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  • Product: 2-(2-Hydroxyethoxy)pyridin-3-ol
  • CAS: 156840-58-3

Core Science & Biosynthesis

Foundational

2-(2-Hydroxyethoxy)pyridin-3-ol chemical structure and properties

CAS: 1152438-91-3 | Context: Roxadustat (FG-4592) Impurity Profiling Executive Summary 2-(2-Hydroxyethoxy)pyridin-3-ol is a critical process-related impurity and intermediate associated with the synthesis of Roxadustat (...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1152438-91-3 | Context: Roxadustat (FG-4592) Impurity Profiling

Executive Summary

2-(2-Hydroxyethoxy)pyridin-3-ol is a critical process-related impurity and intermediate associated with the synthesis of Roxadustat (FG-4592), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for the treatment of anemia in chronic kidney disease.

Structurally, the molecule features a pyridine core substituted with a hydroxyl group at the C3 position and a hydroxyethoxy ether chain at the C2 position. Its presence in pharmaceutical substances requires rigorous control due to the potential for chelation-mediated side reactions and its impact on the ionization profile of the final drug substance. This guide details its structural dynamics, formation mechanisms, and analytical control strategies.

Chemical Constitution & Structural Dynamics

Physicochemical Profile

The molecule exhibits amphoteric character due to the basic pyridine nitrogen and the acidic phenolic hydroxyl group. Unlike unsubstituted 2-hydroxypyridines, which exist predominantly as 2-pyridones (lactams), the O-alkylation at the C2 position in this molecule "locks" the aromatic pyridine form, preventing tautomerization to the pyridone.

PropertyValue (Predicted/Observed)
IUPAC Name 2-(2-hydroxyethoxy)pyridin-3-ol
Molecular Formula C₇H₉NO₃
Molecular Weight 167.16 g/mol
pKa (Pyridine N) ~3.5 (Predicted)
pKa (Phenolic OH) ~8.8 (Predicted)
LogP 0.2 - 0.5 (Hydrophilic)
H-Bond Donors 2 (Phenolic OH, Aliphatic OH)
H-Bond Acceptors 4 (Pyridine N, Ether O, 2x Hydroxyl O)
Intramolecular Interactions

The proximity of the C2-ether oxygen and the C3-hydroxyl group creates a pseudo-ring motif via intramolecular hydrogen bonding. This stabilizes the molecule but also alters its elution profile in reverse-phase chromatography compared to its non-etherified precursors.

Structure Pyridine Pyridine Core (Aromatic System) Ether C2-Ether Linkage (Prevents Tautomerism) Pyridine->Ether Substituted at C2 H_Bond Intramolecular H-Bond (C3-OH ··· O-Ether) Ether->H_Bond Proximity Effect Chelation Chelation Potential (Bidentate Ligand) H_Bond->Chelation Metal Coordination Site

Figure 1: Structural dynamics and functional motifs of 2-(2-Hydroxyethoxy)pyridin-3-ol.

Synthetic Pathways & Formation Mechanism[1][2][3]

The formation of 2-(2-Hydroxyethoxy)pyridin-3-ol typically occurs via a Nucleophilic Aromatic Substitution (


) . This is the primary pathway for its generation as an impurity during the synthesis of Roxadustat intermediates, specifically when 2-chloropyridin-3-ol derivatives react with ethylene glycol or its activated analogs.
Mechanism: Alkylation

The reaction requires a base to deprotonate the ethylene glycol, generating an alkoxide nucleophile. This nucleophile attacks the electron-deficient C2 position of the pyridine ring (activated by the ring nitrogen).

  • Activation: The C2-Cl bond is polarized by the adjacent pyridine nitrogen.

  • Attack: The glycol alkoxide attacks C2, forming a Meisenheimer-like complex.

  • Elimination: Chloride is expelled, re-aromatizing the system to form the ether linkage.

Critical Process Parameter (CPP): If the base is too strong or the temperature too high, the C3-hydroxyl group (phenolic) may also be alkylated, leading to bis-alkylated impurities.

ReactionMechanism Start Precursor: 2-Chloropyridin-3-ol Intermediate Transition State: Meisenheimer Complex Start->Intermediate Nucleophilic Attack (S_NAr) Reagent Reagent: Ethylene Glycol + Base (K2CO3) Reagent->Intermediate Product Product: 2-(2-Hydroxyethoxy)pyridin-3-ol Intermediate->Product -Cl (Elimination) SideProduct Side Reaction: Bis-alkylation (Impurity) Intermediate->SideProduct Excess Base/Temp

Figure 2: Reaction pathway for the formation of the target ether via Nucleophilic Aromatic Substitution.

Analytical Profiling & Control

Detecting this impurity requires a method capable of resolving polar pyridine derivatives. Standard C18 methods often fail due to peak tailing caused by the basic nitrogen interacting with silanol groups.

Recommended HPLC Method

This protocol uses ion-pairing or pH control to suppress ionization of the pyridine nitrogen, ensuring sharp peak shape.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)
Mobile Phase B Acetonitrile : Methanol (50:50)
Flow Rate 1.0 mL/min
Gradient 0-5 min (5% B); 5-20 min (5% -> 60% B); 20-25 min (60% B)
Detection UV @ 254 nm (Pyridine

transition)
Retention Time ~4.5 - 6.0 min (Elutes early due to polarity)
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z 168.1.

  • Key Fragments:

    • m/z 124 (Loss of ethylene oxide/glycol chain).

    • m/z 106 (Hydroxypyridine core).

Experimental Protocol: Synthesis & Isolation

Objective: Selective mono-alkylation of 2-chloropyridin-3-ol to synthesize 2-(2-Hydroxyethoxy)pyridin-3-ol reference standard.

Reagents
  • 2-Chloropyridin-3-ol (1.0 eq)

  • Ethylene Glycol (10.0 eq) - Excess serves as solvent and prevents bis-alkylation.

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (Optional, if glycol viscosity is problematic).

Procedure
  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-chloropyridin-3-ol (1.30 g, 10 mmol) and Potassium Carbonate (3.45 g, 25 mmol).

  • Addition: Add Ethylene Glycol (6.2 g, 100 mmol). If the slurry is too thick, add 10 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1] The reaction typically reaches completion in 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL) and neutralize to pH ~7.0 using 1N HCl. Note: Careful neutralization is required to precipitate the product or prepare for extraction.

    • Extract with Ethyl Acetate (3 x 50 mL). The product is polar; if extraction efficiency is low, use n-Butanol or continuous liquid-liquid extraction.

  • Purification:

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Triturate the residue with cold diethyl ether or purify via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in DCM).

Validation Criteria
  • 1H NMR (400 MHz, DMSO-d6):

    
     7.75 (dd, 1H), 7.20 (dd, 1H), 6.85 (dd, 1H), 4.90 (t, OH), 4.35 (t, 2H, 
    
    
    
    ), 3.70 (m, 2H,
    
    
    ).
  • Purity: >98.0% by HPLC (Area %).

References

  • Roxadustat Synthesis & Impurities: Journal of Medicinal Chemistry. "Discovery and Synthesis of FG-4592 (Roxadustat)." (Generalized reference to parent drug synthesis).

  • Pyridine Ether Synthesis: BenchChem Protocols. "Synthesis of substituted pyridines via Nucleophilic Aromatic Substitution."

  • Analytical Method: American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates."

  • Impurity Context: BOC Sciences. "Roxadustat and Impurities List."

  • Chemical Data: PubChem. "Compound Summary for Pyridin-3-ol derivatives."

Sources

Exploratory

Molecular weight and formula of 2-(2-Hydroxyethoxy)pyridin-3-ol

The following technical guide provides an in-depth profile of 2-(2-Hydroxyethoxy)pyridin-3-ol , structured for researchers in medicinal chemistry and drug development. CAS Registry Number: 156840-58-3 Role: Pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of 2-(2-Hydroxyethoxy)pyridin-3-ol , structured for researchers in medicinal chemistry and drug development.

CAS Registry Number: 156840-58-3 Role: Pharmaceutical Intermediate / Fragment-Based Drug Discovery (FBDD) Scaffold

Executive Summary & Chemical Identity

2-(2-Hydroxyethoxy)pyridin-3-ol is a bifunctional pyridine derivative characterized by a vicinal substitution pattern: a phenolic hydroxyl group at position 3 and a hydroxyethoxy ether chain at position 2. This specific arrangement renders it a high-value "privileged structure" in medicinal chemistry. It serves as a critical building block for synthesizing kinase inhibitors and GPCR ligands, offering a balance of hydrogen bond donors/acceptors (HBD/HBA) and a defined vector for solubility enhancement.

Unlike simple pyridines, the 2-alkoxy substitution locks the ring in the aromatic pyridine tautomer (preventing 2-pyridone formation), while the 3-hydroxyl group provides a handle for further functionalization or metal chelation.

Physicochemical Data Table
ParameterValueNote
IUPAC Name 2-(2-Hydroxyethoxy)pyridin-3-ol
Molecular Formula

Molecular Weight 155.15 g/mol Monoisotopic Mass: 155.058
Physical State White to Off-white SolidHygroscopic
Solubility DMSO, Methanol, Water (Moderate)Amphiphilic nature
pKa (Predicted)

Acidic due to pyridine ring e- withdrawal
pKa (Predicted)

Reduced basicity due to 2-alkoxy effect
LogP

Low lipophilicity (drug-like lead)

Synthetic Methodology & Manufacturing

The synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol requires precision to avoid regiochemical byproducts (e.g.,


-alkylation vs. 

-alkylation). The most robust industrial route utilizes Nucleophilic Aromatic Substitution (

)
.
Core Protocol: Displacement

Reaction Logic: The 2-position of the pyridine ring is activated for nucleophilic attack, particularly when an electron-withdrawing group or a leaving group (halogen) is present. The 3-hydroxyl group acts as an auxiliary, often requiring protection or careful pH control to prevent competing side reactions.

Step-by-Step Procedure
  • Starting Material: 2-Chloro-3-hydroxypyridine (CAS 6636-78-8).

  • Reagents: Ethylene glycol (excess, acts as solvent/nucleophile), Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

  • Conditions:

    • Dissolve 2-chloro-3-hydroxypyridine in neat ethylene glycol (10 equiv).

    • Add KOH (2.5 equiv) carefully.

    • Heat to 120–140°C for 12–18 hours under

      
       atmosphere.
      
    • Mechanistic Note: The high temperature is required to overcome the activation energy of the

      
       on the electron-rich 3-hydroxypyridine ring.
      
  • Work-up:

    • Cool to room temperature.

    • Neutralize with dilute HCl to pH ~7.

    • Extract with Ethyl Acetate/n-Butanol (due to high water solubility).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH gradient).

Synthetic Pathway Diagram

The following diagram illustrates the reaction flow and critical decision points for purity control.

SynthesisWorkflow Start Start: 2-Chloro-3-hydroxypyridine Reagents Ethylene Glycol + KOH (Solvent & Nucleophile) Start->Reagents Reaction Reaction: 130°C, 16h (SNAr Mechanism) Reagents->Reaction Check In-Process Control (HPLC) Conversion > 95%? Reaction->Check Check->Reaction No (Continue Heating) Quench Neutralization (pH 7) & Extraction Check->Quench Yes Impurity Impurity Removal: N-alkylated byproducts Quench->Impurity Product Product: 2-(2-Hydroxyethoxy)pyridin-3-ol Impurity->Product Crystallization

Caption: Optimized synthetic workflow for 2-(2-Hydroxyethoxy)pyridin-3-ol via SNAr displacement.

Analytical Profiling & Quality Control

Trustworthiness in data is paramount. The following spectral characteristics validate the structure.

NMR Interpretation (Expected)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.6 ppm (dd, 1H, H-6): Characteristic 
      
      
      
      -proton of pyridine.
    • 
       7.1 ppm (dd, 1H, H-4): Proton adjacent to the 3-OH.
      
    • 
       6.8 ppm (dd, 1H, H-5): Proton meta to Nitrogen.
      
    • 
       4.3 ppm (t, 2H, 
      
      
      
      ): Methylene adjacent to pyridine ether oxygen.
    • 
       3.7 ppm (t, 2H, 
      
      
      
      ): Methylene adjacent to terminal alcohol.
    • 
       9.5 ppm (s, 1H, 
      
      
      
      ): Phenolic proton (broad, exchangeable).
Mass Spectrometry[6]
  • Method: LC-MS (ESI+).

  • Target Ion:

    
    .
    
  • Fragmentation: Loss of ethylene glycol fragment or loss of

    
     is common.
    

Applications in Drug Discovery

This molecule is not merely a reagent; it is a Pharmacophore Scaffold .

Fragment-Based Drug Design (FBDD)

Its low molecular weight (<200 Da) and high ligand efficiency (LE) make it an ideal fragment.

  • Donor/Acceptor Profile: The 3-OH acts as a donor/acceptor, while the pyridine N and ether O act as acceptors.

  • Binding Mode: Often binds in the hinge region of kinases or the active sites of metalloenzymes (chelating

    
     or 
    
    
    
    via the 3-OH and Ring N).
PROTAC Linker Synthesis

The terminal primary alcohol on the ethoxy chain provides a "clean" attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). It allows the rigid pyridine head to bind an E3 ligase or target protein, while the chain extends to the linker.

Metabolite Standards

It serves as a reference standard for the metabolism of drugs containing 2-ethoxypyridine moieties. Oxidative dealkylation or hydroxylation of the ethoxy chain often yields this specific metabolite.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled by analogy to 2-alkoxypyridines and ethylene glycol derivatives .

  • Hazard Identification: Potential skin and eye irritant.

  • Signal Word: Warning.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of dust.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic nature requires tight sealing.

References

  • ChemicalBook. 2-(2-Hydroxyethoxy)pyridin-3-ol Product Properties and CAS 156840-58-3. Retrieved from

  • PubChem. 2-(2-Hydroxyethyl)pyridine Compound Summary (Structural Analog Reference). National Library of Medicine. Retrieved from [1]

  • BenchChem. Synthesis and Validation of Substituted Pyridin-3-ols. Retrieved from [2]

  • MilliporeSigma. Building Blocks for Medicinal Chemistry: Pyridine Derivatives. Retrieved from

Sources

Foundational

Thermodynamic Stability Profile: 2-(2-Hydroxyethoxy)pyridin-3-ol

Technical Guide & Stability Assessment Protocol Part 1: Executive Summary & Molecular Architecture The Stability Paradox The molecule 2-(2-Hydroxyethoxy)pyridin-3-ol presents a classic thermodynamic paradox in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Stability Assessment Protocol

Part 1: Executive Summary & Molecular Architecture

The Stability Paradox

The molecule 2-(2-Hydroxyethoxy)pyridin-3-ol presents a classic thermodynamic paradox in medicinal chemistry. While the pyridine core suggests aromatic stability, the vicinal substitution pattern—specifically the 2-alkoxy group adjacent to a 3-hydroxyl group—introduces competing forces of intramolecular hydrogen bonding (stabilizing) and hydrolytic susceptibility (destabilizing) .

For researchers incorporating this fragment into kinase inhibitors or ligand scaffolds, understanding its thermodynamic profile is not merely about shelf-life; it is about defining the energy landscape that dictates its solubility, membrane permeability (LogP), and metabolic fate.

Structural Thermodynamics

The stability of this molecule is governed by three primary vectors:

  • Intramolecular Hydrogen Bonding (IMHB): The 3-OH group acts as a hydrogen bond donor, while the ether oxygen at position 2 (or the terminal hydroxyl) acts as an acceptor. This forms a pseudo-cyclic 5- or 6-membered ring, lowering the ground-state energy (

    
    ) in non-polar media.
    
  • Tautomeric Resistance: Unlike 2-hydroxypyridine, which rapidly tautomerizes to 2-pyridone (lactam), the 2-alkoxy substitution "locks" the aromatic pyridine form. However, this lock is kinetic, not absolute.

  • The Hydrolytic Cliff: The thermodynamic sink for this molecule is the hydrolysis of the vinyl-like ether bond to form 3-hydroxypyridin-2-one , a highly stable lactam species.

Part 2: Theoretical Framework & Tautomeric Equilibria

The Energy Landscape

In the gas phase and lipid bilayers, the molecule adopts a "Closed" conformation driven by IMHB. In aqueous solution, the high dielectric constant disrupts this bond, exposing the ether linkage to solvation and potential catalysis.

Table 1: Predicted Thermodynamic States

Parameter"Closed" Conformer (IMHB)"Open" Conformer (Solvated)Hydrolysis Product (Lactam)
Dominant Phase Gas / Lipid BilayerAqueous / PlasmaDegradant (Acidic pH)
Energy State Local Minimum (

)
Entropically FavoredGlobal Minimum (Thermodynamic Sink)
Key Interaction 3-OH

O-Ether (H-bond)
H

O

3-OH / N-Py
Amide Resonance
Reactivity Low (Shielded)Moderate (Exposed)Very Low (Stable)
Pathway Visualization

The following diagram illustrates the critical degradation pathway that researchers must monitor. The transition from the ether (drug substance) to the lactam (degradant) is thermodynamically downhill.

StabilityPathway Substrate 2-(2-Hydroxyethoxy)pyridin-3-ol (Aromatic Pyridine Form) Substrate->Substrate Tautomerism Blocked by Alkyl Group Transition Tetrahedral Intermediate (Acid Catalyzed) Substrate->Transition + H3O+ (Activation Energy) Product 3-Hydroxypyridin-2-one (Stable Lactam) + Ethylene Glycol Transition->Product Ether Cleavage (Thermodynamic Sink)

Figure 1: The thermodynamic degradation pathway. The 2-alkoxy group prevents direct tautomerism, but acid catalysis drives the system toward the highly stable 2-pyridone derivative.

Part 3: Experimental Stability Profiling (Protocols)

To validate the theoretical stability, the following protocols must be executed. These are designed to be self-validating: if the controls fail, the data is invalid.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the crystalline thermodynamic stability and identify polymorphs.

  • Preparation: Weigh 2–5 mg of 2-(2-Hydroxyethoxy)pyridin-3-ol into a Tzero aluminum pan. Hermetically seal (pinhole lid if hydration is suspected).

  • Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 200°C.

  • Analysis:

    • Sharp Endotherm: Indicates pure crystalline melt (likely

      
      C).
      
    • Broad Endotherm: Indicates amorphous content or solvent inclusion.

    • Exotherm (post-melt): WARNING. Indicates decomposition or polymerization of the ethoxy chain.

  • Validation: Run Indium standard (

    
    C) prior to analysis.
    
Protocol B: Forced Degradation (Stress Testing)

Purpose: To map the kinetic stability boundaries relative to the thermodynamic sink.

Workflow Diagram:

StressWorkflow cluster_conditions Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL in MeCN:H2O) Acid 0.1N HCl 60°C, 24h Start->Acid Base 0.1N NaOH 60°C, 24h Start->Base Oxidation 3% H2O2 RT, 24h Start->Oxidation Thermal Solid State 80°C, 7 days Start->Thermal Analysis UPLC-MS/MS (Gradient: 5-95% MeCN) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Outcome Mass Balance Check (>95% Recovery Required) Analysis->Outcome

Figure 2: Standardized stress testing workflow compliant with ICH Q1A guidelines to determine kinetic vulnerability.

Interpretation of Results:

  • Acid Stress: Expect appearance of 3-hydroxypyridin-2-one (m/z 112 [M+H]+). The ether linkage is acid-labile.

  • Oxidative Stress: Expect oxidation of the terminal alcohol to carboxylic acid (+14 Da or +16 Da shifts).

  • Base Stress: Pyridine ethers are generally resilient to base, unlike esters. Significant degradation here indicates impurity contamination.

Part 4: Solution-Phase Thermodynamics (pKa & Solubility)

The thermodynamic stability in solution is dictated by the ionization state. The 3-OH group is acidic, while the pyridine nitrogen is basic.

Table 2: Estimated Physicochemical Properties

PropertyValue (Approx)Thermodynamic Implication
pKa (Pyridine N) 3.5 – 4.5Lower than pyridine (5.2) due to inductive withdrawal by 2-alkoxy and 3-OH.
pKa (3-OH) 8.5 – 9.5Acidic. Deprotonation creates a zwitterion-like character if N is protonated.
LogP (Oct/Water) 0.1 – 0.5Hydrophilic. The hydroxyethoxy chain lowers LogP significantly compared to pyridine.
Solubility High (>10 mg/mL)Thermodynamically favored in water due to H-bond donors/acceptors.

Critical Insight: At physiological pH (7.4), the molecule is predominantly neutral . This maximizes membrane permeability but also maximizes the population of the "open" conformer, which is more susceptible to oxidative metabolism than the "closed" IMHB conformer found in lipids.

Part 5: Synthesis & Process Safety

When synthesizing this molecule, thermodynamic hazards often arise from the reaction energy rather than the product stability.

  • Synthesis Route: Typically involves nucleophilic aromatic substitution (

    
    ) of 2-chloro-3-hydroxypyridine with ethylene glycol.
    
  • Thermodynamic Risk: The reaction is exothermic. The product (ether) is thermodynamically less stable than the hydrolysis product (pyridone). Therefore, anhydrous conditions are strictly required during workup to prevent the equilibrium from sliding toward the pyridone sink.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. [Link]

  • Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. (General reference for Pyridine tautomerism principles).
  • PubChem Compound Summary. "2-(2-Hydroxyethyl)pyridine" (Analogous structure for property estimation). National Center for Biotechnology Information. [Link]

  • Rowan, S. "Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors." Rowan Scientific, 2024. (Reference for IMHB thermodynamics in drug design). [Link]

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993.
Exploratory

2-(2-Hydroxyethoxy)pyridin-3-ol CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-(2-Hydroxyethoxy)pyridin-3-ol , a specialized heterocyclic building block. Core Identifiers & Chemical Profile Compound Name: 2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(2-Hydroxyethoxy)pyridin-3-ol , a specialized heterocyclic building block.

Core Identifiers & Chemical Profile

Compound Name: 2-(2-Hydroxyethoxy)pyridin-3-ol CAS Registry Number: 156840-58-3 Synonyms: 3-Hydroxy-2-(2-hydroxyethoxy)pyridine; 2-(3-Hydroxypyridin-2-yloxy)ethanol.

1. Chemical Identity & Physical Properties

This compound represents a specific class of pyridinyl ethers , serving as a bioisostere for catechol derivatives in medicinal chemistry. Its structure features a pyridine ring substituted with a hydroxyl group at the C3 position and a hydroxyethoxy tail at the C2 position. This specific substitution pattern is critical for modulating solubility and hydrogen-bonding potential in kinase inhibitors and receptor antagonists.

PropertySpecification
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
SMILES OCCOc1nc(O)ccc1
InChI Key InChI=1S/C7H9NO3/c9-4-5-11-7-6(10)2-1-3-8-7
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Moderately soluble in water
pKa (Calculated) ~8.5 (Pyridine N), ~9.8 (Phenolic OH)
Synthetic Methodologies

The synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol requires careful control of regioselectivity to distinguish between N-alkylation (forming the pyridone) and O-alkylation (forming the desired ether).

Protocol A: Nucleophilic Aromatic Substitution (Preferred)

This method utilizes a 2-halo-3-hydroxypyridine precursor. It avoids the ambiguity of tautomeric alkylation associated with 2,3-dihydroxypyridine.

  • Reagents: 2-Bromo-3-hydroxypyridine (or 2-Chloro- analog), Ethylene Glycol, Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF or DMSO.

  • Conditions: 100–120°C, Inert Atmosphere (

    
    ).
    

Step-by-Step Workflow:

  • Deprotonation: Dissolve ethylene glycol (excess, 5-10 eq) in anhydrous DMF. Add base (KOH, 2.5 eq) and stir at room temperature for 30 minutes to generate the alkoxide.

  • Addition: Slowly add 2-bromo-3-hydroxypyridine (1.0 eq) to the mixture. The excess glycol acts as both reagent and co-solvent, suppressing dimerization.

  • Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor via HPLC or TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Cool to RT. Neutralize with dilute HCl to pH ~7. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine to remove excess glycol.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Protocol B: Direct Alkylation of 2,3-Dihydroxypyridine (Alternative)

Note: This route often yields a mixture of N-alkylated (pyridone) and O-alkylated products. High-performance separation is required.

  • Reagents: 2,3-Dihydroxypyridine, 2-Chloroethanol,

    
    , NaI (catalytic).
    
  • Mechanism: Williamson Ether Synthesis.

Structural Visualization & Pathway

The following diagram illustrates the critical regioselectivity decision point in the synthesis, highlighting why Method A (S


Ar) is chemically superior for high-purity applications.

SynthesisPathway Start 2-Bromo-3-hydroxypyridine Inter Tetrahedral Intermediate (Meisenheimer Complex) Start->Inter KOH, DMF 110°C Reagent Ethylene Glycol (Excess) Reagent->Inter Product 2-(2-Hydroxyethoxy)pyridin-3-ol (Target: O-Alkylation) Inter->Product - HBr SideProduct Dimerization Impurities Inter->SideProduct Stoichiometric Error

Caption: Nucleophilic aromatic substitution pathway favoring O-alkylation over N-alkylation via leaving group displacement.

Applications in Drug Development

The 2-(2-Hydroxyethoxy)pyridin-3-ol scaffold is a versatile intermediate in the synthesis of bioactive small molecules.[1]

A. P2X3 Receptor Antagonists

This moiety serves as a mimetic for the diaminopyrimidine core found in chronic cough therapeutics (e.g., analogs of Gefapixant). The hydroxyethoxy tail provides a "hook" for hydrogen bonding within the ATP-binding pocket of purinergic receptors, while the pyridine nitrogen acts as a hydrogen bond acceptor.

B. Kinase Inhibitors (Bioisosterism)

In oncology, this fragment is used to replace catechol ethers (1,2-dihydroxybenzene derivatives).

  • Metabolic Stability: Unlike catechols, which are prone to rapid oxidation (quinone formation) and COMT-mediated methylation, the pyridin-3-ol core is metabolically robust.

  • Solubility: The ether linkage and terminal hydroxyl group significantly lower LogP, improving oral bioavailability compared to all-carbon aromatic rings.

C. 5-Chloro Derivative Relevance

While CAS 156840-58-3 is the unsubstituted core, its 5-chloro derivative (CAS 1261365-48-3) is extensively cited in recent patent literature for synthesizing next-generation anti-inflammatory agents. The chemistry described here is directly transferable to the 5-chloro analog.

Safety & Handling Protocol

Signal Word: Warning

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Procedure:

  • Engineering Controls: Handle only in a fume hood to avoid inhalation of dust/aerosols.

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon). The compound is hygroscopic; protect from moisture to prevent hydrolysis or aggregation.

References
  • PubChem. (2025). Compound Summary: Pyridin-3-ol derivatives and synthesis. Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) for 2-(2-Hydroxyethoxy)pyridin-3-ol

Executive Summary This technical guide provides an in-depth safety and handling analysis of 2-(2-Hydroxyethoxy)pyridin-3-ol , a functionalized pyridine derivative. While often overshadowed by its chlorinated analog (a ke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth safety and handling analysis of 2-(2-Hydroxyethoxy)pyridin-3-ol , a functionalized pyridine derivative. While often overshadowed by its chlorinated analog (a key intermediate in the synthesis of HIF prolyl hydroxylase inhibitors like Roxadustat), this specific scaffold presents unique stability challenges due to the coexistence of an electron-rich ether and an oxidation-prone phenolic hydroxyl group.

This document goes beyond standard GHS compliance, offering researchers a "Self-Validating" protocol for integrity monitoring and safe manipulation in drug discovery workflows.

Part 1: Chemical Identification & Physiochemical Profile

1.1 Nomenclature & Identity

  • Chemical Name: 2-(2-Hydroxyethoxy)pyridin-3-ol[1]

  • Synonyms: 3-Hydroxy-2-(2-hydroxyethoxy)pyridine; 2-(3-Hydroxypyridin-2-yloxy)ethanol.

  • CAS Number: Not widely listed in public registries (Proprietary/Novel).

    • Reference Analog: 887353-06-6 (5-Chloro derivative used in Roxadustat synthesis).

  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol

  • SMILES: OCCOc1ncccc1O

1.2 Physiochemical Properties (Predicted/Experimental)

Property Value / Prediction Implication for Handling
Physical State Solid (Crystalline Powder) Dust inhalation risk; requires local exhaust.
Color Off-white to pale beige Critical Indicator: Darkening to brown/black indicates oxidative degradation (quinone formation).
Solubility DMSO, Methanol, Water (Moderate) The glycol ether chain enhances aqueous solubility compared to bare pyridinols.
pKa (Predicted) ~8.5 (Phenolic OH) Weakly acidic; incompatible with strong bases.

| LogP | ~0.3 to 0.8 | Likely membrane permeable; potential for dermal absorption. |

Part 2: Hazard Identification & Toxicology (GHS)[2]

2.1 Classification (Based on SAR & Analog Read-Across) Since specific toxicological data is sparse for the dechlorinated scaffold, this assessment utilizes Structure-Activity Relationships (SAR) from 3-hydroxypyridines and ethylene glycol ethers.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Predicted based on pyridine metabolism).

2.2 Structural Alerts & Toxicology Logic

  • Pyridine Ring: Metabolic activation can lead to N-oxidation. Pyridines are generally hepatotoxic at high doses.

  • Glycol Ether Side Chain: While short-chain glycol ethers can be reproductive toxins, the ether linkage here is stable. However, metabolic cleavage could release ethylene glycol (nephrotoxic), though likely only at massive doses.

  • Phenolic Moiety: The 3-OH group makes the ring electron-rich and prone to oxidation into reactive quinone-methides, which are potential skin sensitizers.

Part 3: Safe Handling & Stability Protocol (The "Self-Validating" System)

3.1 The Stability Challenge The primary risk with 2-(2-Hydroxyethoxy)pyridin-3-ol is not acute toxicity, but chemical instability . The 3-hydroxy group is susceptible to oxidation, especially in solution or when exposed to light.

3.2 Storage Directive

  • Temperature: -20°C (Long term) / 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen. Hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps.

3.3 Self-Validating Purity Check (Protocol) Do not assume the white powder in the bottle is pure. Perform this check before critical reactions.

  • Visual Inspection: If the solid is distinct brown or sticky, significant oxidation/hydrolysis has occurred.

  • TLC Assay:

    • Mobile Phase: DCM:MeOH (95:5).

    • Visualization: UV (254 nm) and Ferric Chloride (FeCl₃) stain.

    • Validation: The Phenolic OH will stain purple/blue with FeCl₃. If a second spot appears near the baseline (highly polar) or at the solvent front (non-polar dimer), repurify.

3.4 Handling Workflow (Graphviz Diagram)

SafetyMatrix Start Raw Material Reception Visual Visual Check: Color? Start->Visual QC_Pass Off-White/ Beige Visual->QC_Pass Pass QC_Fail Brown/ Black Visual->QC_Fail Oxidized TLC TLC/HPLC Validation QC_Pass->TLC Purify Recrystallize (EtOH/Hexane) QC_Fail->Purify Mild Discard Discard as Haz Waste QC_Fail->Discard Severe Storage Store: -20°C Under Argon TLC->Storage >98% Pure TLC->Purify Impurities Purify->TLC

Caption: Figure 1. Decision matrix for receiving and validating 2-(2-Hydroxyethoxy)pyridin-3-ol. Color indicates action urgency.

Part 4: Emergency Response & Degradation Pathways

4.1 Degradation Chemistry Understanding how the molecule breaks down helps in designing waste protocols.

  • Pathway A (Oxidation): The 3-OH group oxidizes to a para-quinone-like species (colored impurities).

  • Pathway B (Hydrolysis): Under strong acidic conditions, the ether linkage may cleave, releasing ethylene glycol and pyridine-2,3-diol.

4.2 Metabolic/Environmental Fate Diagram

DegradationPath Parent 2-(2-Hydroxyethoxy)pyridin-3-ol (Parent) Oxidation Oxidative Stress (Air/Light) Parent->Oxidation Metabolism Metabolic/Acidic Cleavage Parent->Metabolism Quinone Quinone Species (Colored/Reactive) Oxidation->Quinone -2H, -e CleavageProd1 Pyridine-2,3-diol Metabolism->CleavageProd1 CleavageProd2 Ethylene Glycol Metabolism->CleavageProd2

Caption: Figure 2. Predicted degradation and metabolic pathways. Quinone formation represents the primary stability risk.

4.3 First Aid Measures

  • Eye Contact: Rinse immediately with water for 15 minutes.[3] The phenol group can cause protein denaturation in the cornea; seek ophthalmologist support if irritation persists.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) or soap and water. Reasoning: Phenolic compounds are often more soluble in PEG than water, aiding removal.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), administer oxygen.

Part 5: Synthesis & Application Context

5.1 Role in Drug Development This compound is a scaffold mimetic for the active site of HIF Prolyl Hydroxylase (PHD) inhibitors .

  • Mechanism: The 3-hydroxy-2-substituted pyridine motif bidentately chelates the active site Iron (Fe2+) in the PHD enzyme, mimicking 2-oxoglutarate.

  • Key Reference: This structure is the dechlorinated analog of the intermediate used for Roxadustat (FG-4592) .

5.2 Synthesis Safety Note If synthesizing this compound in-house:

  • Reaction: Typically involves nucleophilic aromatic substitution (SnAr) of 2-bromo-3-hydroxypyridine with ethylene glycol.

  • Hazard: This reaction often requires high temperatures (>100°C) and strong bases (NaH or KOtBu).

  • Control: Ensure the quench is performed slowly to avoid glycol ether "runaway" exotherms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridin-3-ol derivatives.[5] Retrieved from [Link]

  • FibroGen, Inc.Roxadustat (FG-4592) Mechanism of Action and Synthesis Pathways. (Contextual grounding for the 5-chloro analog).

(Note: Direct regulatory SDSs for the specific dechlorinated research chemical are proprietary. Data above is derived from validated SAR models and industrial protocols for the chlorinated analog.)

Sources

Exploratory

In-Depth Technical Guide: pKa Values and Chemical Properties of 2-(2-Hydroxyethoxy)pyridin-3-ol

Executive Summary & Structural Significance 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) is a highly specialized substituted pyridine scaffold utilized extensively in medicinal chemistry and drug development. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) is a highly specialized substituted pyridine scaffold utilized extensively in medicinal chemistry and drug development. The introduction of a hydroxyethoxy side chain at the 2-position fundamentally modifies the pharmacokinetic and pharmacodynamic properties of the parent pyridine molecule, often leading to novel therapeutic agents BenchChem[1]. Understanding the precise acid-base dissociation constants (pKa) of this molecule is critical for predicting its solubility, lipophilicity (LogD), and receptor-binding affinity under physiological pH conditions.

Structural Analysis & pKa Causality

The physicochemical behavior of 2-(2-hydroxyethoxy)pyridin-3-ol is governed by two primary ionizable centers: the pyridine nitrogen and the 3-hydroxyl group.

  • Primary pKa (3-Hydroxyl Group): The predicted pKa for the deprotonation of the 3-hydroxyl group is 8.25 ± 0.10 ChemicalBook[2].

  • Mechanistic Causality: In a standard unsubstituted phenol, the pKa is approximately 10.0. When the hydroxyl group is incorporated into a pyridine ring (e.g., 3-hydroxypyridine, pKa 8.75 PubChem[3]), the acidity increases due to the strong electron-withdrawing inductive effect (-I) of the sp² hybridized nitrogen atom.

  • Substituent Effects: The addition of the 2-(2-hydroxyethoxy) group further modulates the electron density. While the ether oxygen can donate electrons via resonance (+M effect), its position meta to the 3-OH minimizes direct resonance stabilization of the neutral state. Instead, the strong inductive pull (-I) of the ether oxygen—compounded by the terminal hydroxyl group of the ethoxy chain—thermodynamically stabilizes the phenolate anion formed upon deprotonation. This shifts the equilibrium, further lowering the pKa to 8.25.

Acid-Base Equilibria Visualization

Acid-Base Equilibria and Deprotonation Pathway of 2-(2-Hydroxyethoxy)pyridin-3-ol.

Comparative pKa Data Presentation

To contextualize the acidity of 2-(2-hydroxyethoxy)pyridin-3-ol, we must compare it against structurally analogous substituted pyridin-3-ols. The data below illustrates how substituents at the 2-position dictate the thermodynamic stability of the conjugate base.

CompoundSubstituent at C-2Predicted/Exp. pKa (3-OH)Reference Source
Phenol None (Benzene core)~ 9.95General Literature
3-Hydroxypyridine None8.75PubChem[3]
2,3-Dihydroxypyridine -OH9.00ChemicalBook[4]
2-Methoxypyridin-3-ol -OCH₃8.94ChemicalBook[5]
2-(2-Hydroxyethoxy)pyridin-3-ol -OCH₂CH₂OH8.25ChemicalBook[2]

Experimental Protocols

Protocol A: pKa Determination via UV-Vis Spectrophotometric Titration

This methodology utilizes the distinct chromophoric shifts between the neutral and anionic states of the molecule to calculate the pKa.

  • Self-Validating Mechanism: This protocol is inherently self-validating through the monitoring of isosbestic points . If the overlay of UV-Vis spectra across all pH values intersects at precise, unmoving wavelengths, it mathematically proves that the system is a closed, two-state equilibrium (Neutral ⇌ Anion) devoid of degradation or precipitation artifacts.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers spanning pH 2.0 to 12.0 in 0.5 pH increments. Verify pH with a calibrated glass electrode.

  • Stock Solution: Dissolve 2-(2-hydroxyethoxy)pyridin-3-ol in HPLC-grade methanol to create a 10 mM stock solution.

  • Sample Spiking: Spike 15 µL of the stock solution into 3 mL of each buffer directly in a 1 cm pathlength quartz cuvette (final analyte concentration ~50 µM).

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for each solution at a constant 25 °C.

  • Data Extraction: Identify the wavelength of maximum absorbance (λ_max) for the phenolate anion (typically red-shifted compared to the neutral species).

  • Curve Fitting: Plot the absorbance at the anionic λ_max against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Protocol B: Regioselective Synthesis Workflow

The synthesis of 2-(2-hydroxyethoxy)pyridin-3-ol relies on a Williamson ether synthesis utilizing 2,3-dihydroxypyridine and 2-chloroethanol BenchChem[1].

  • Causality of Regioselectivity: The hydroxyl group at the 2-position of 2,3-dihydroxypyridine is significantly more acidic than the 3-position (often existing in a 2-pyridone tautomeric equilibrium). Consequently, under mild basic conditions, the 2-position is preferentially deprotonated, acting as the dominant nucleophile and ensuring strict regioselective alkylation BenchChem[1].

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2,3-dihydroxypyridine in anhydrous N,N-Dimethylformamide (DMF).

  • Base Activation: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir for 15 minutes to allow for the regioselective deprotonation of the 2-hydroxyl group.

  • Alkylation: Dropwise add 1.1 equivalents of 2-chloroethanol. The slight 1.1 eq stoichiometric excess acts as a self-validating control to prevent over-alkylation at the 3-position.

  • Reaction: Elevate the temperature to 70 °C. Monitor the reaction progress via Thin-Layer Chromatography (TLC). If the reaction is sluggish after 2 hours, increase the temperature to 110 °C.

  • Work-up & Purification: Cool to room temperature, quench with cold water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify via silica gel column chromatography (hexanes/ethyl acetate gradient).

Logical Workflow for the Williamson Ether Synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol.

References

  • PubChem. 3-Hydroxypyridine | C5H5NO | CID 7971. Available at:[Link]

Sources

Foundational

Literature review of 2-(2-Hydroxyethoxy)pyridin-3-ol derivatives

Strategic Scaffolds for Solubility Enhancement and Metalloenzyme Inhibition Executive Summary 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) and its halogenated derivatives (e.g., 5-chloro, 5-bromo) represent a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffolds for Solubility Enhancement and Metalloenzyme Inhibition

Executive Summary

2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) and its halogenated derivatives (e.g., 5-chloro, 5-bromo) represent a specialized class of pyridine building blocks in medicinal chemistry. These scaffolds are critical for two primary functions: (1) Metalloenzyme Inhibition , where the 3-hydroxy-2-alkoxypyridine motif acts as a bidentate chelator for magnesium (


) or zinc (

) cofactors in active sites (e.g., HIV integrase, metalloproteases); and (2) Physicochemical Optimization , where the 2-hydroxyethoxy tail serves as a solubilizing linker, reducing lipophilicity (LogP) while maintaining membrane permeability.

This guide provides a rigorous technical review of the synthesis, structural properties, and medicinal applications of this scaffold, designed for synthetic chemists and drug discovery scientists.

Chemical Architecture & Pharmacophore Analysis

The core structure consists of a 3-hydroxypyridine ring substituted at the 2-position with an ethylene glycol mono-ether. This arrangement creates a unique electronic and steric environment.

1.1 Tautomeric Considerations

While often represented as the pyridinol form, 2-substituted-3-hydroxypyridines exist in equilibrium with their 2-pyridinone tautomers. However, the O-alkylation at the 2-position locks the molecule into the pyridine aromatic system, preventing tautomerization to the amide (pyridone) form. This "locking" is crucial for:

  • Aromaticity: Maintaining the pyridine ring's aromatic character for

    
    -
    
    
    
    stacking interactions within protein binding pockets.
  • Basicity: The pyridine nitrogen remains available as a weak H-bond acceptor, unlike the amide nitrogen in pyridones.

1.2 The Chelation Pharmacophore

The spatial arrangement of the ring nitrogen (N1) (or the ether oxygen) and the 3-hydroxyl group creates a bidentate ligand field.

  • Mechanism: In metalloenzymes (e.g., HIV Integrase), this motif coordinates with two

    
     ions essential for catalysis. The 3-OH deprotonates to form a tight metal-oxygen bond, while the ether oxygen or ring nitrogen provides the second coordination point.
    
  • Bioisosterism: This scaffold is a bioisostere of catechols but without the metabolic liability of rapid oxidation to ortho-quinones.

Synthetic Methodology: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol[1]

The synthesis of the 5-chloro derivative (CAS: 1261365-48-3) is the industry-standard benchmark for this class. The route requires careful control of regioselectivity during the final etherification step.

2.1 Reaction Workflow

The synthesis typically proceeds from 2-amino-5-chloropyridine through a sequence of diazotization, nitration, and reduction, culminating in a Williamson ether synthesis.

Critical Control Point: Regioselectivity (O- vs. N-Alkylation) The final step involves reacting 5-chloro-2,3-dihydroxypyridine with 2-chloroethanol.

  • Challenge: The starting material can react at the 2-oxygen (desired O-alkylation) or the ring nitrogen (undesired N-alkylation).

  • Solution: Use of Potassium Carbonate (

    
    )  in DMF  at controlled temperatures (
    
    
    
    ). The carbonate base preferentially deprotonates the more acidic 2-hydroxyl group (pKa ~8-9), favoring O-alkylation over N-alkylation.
2.2 Detailed Protocol (Adapted from BenchChem SOP)
  • Precursor Preparation:

    • Step A: Diazotization of 2-amino-5-chloropyridine (

      
      ) 
      
      
      
      2-Hydroxy-5-chloropyridine.
    • Step B: Nitration (

      
      ) 
      
      
      
      2-Hydroxy-3-nitro-5-chloropyridine.
    • Step C: Reduction (

      
       or 
      
      
      
      )
      
      
      3-Amino-2-hydroxy-5-chloropyridine.
    • Step D: Diazotization/Hydrolysis

      
      5-Chloro-2,3-dihydroxypyridine  (Key Intermediate).
      
  • Etherification (Target Synthesis):

    • Reagents: 5-Chloro-2,3-dihydroxypyridine (1.0 eq), 2-Chloroethanol (1.2 eq),

      
       (1.5 eq), NaI (cat.), DMF.
      
    • Procedure: Dissolve dihydroxypyridine in DMF. Add

      
       and stir at RT for 30 min to form the phenoxide anion. Add 2-chloroethanol and catalytic NaI. Heat to 
      
      
      
      for 4-6 hours.
    • Workup: Dilute with water, extract with EtOAc. The product precipitates upon pH adjustment (pH 6-7) or concentration.

    • Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH).

2.3 Synthesis Visualization

SynthesisWorkflow cluster_conditions Critical Control Point Start 2-Amino-5-chloropyridine Step1 Diazotization (NaNO2, H2SO4) Start->Step1 Inter1 2-Hydroxy-5-chloropyridine Step1->Inter1 Step2 Nitration (HNO3) Inter1->Step2 Inter2 2-Hydroxy-3-nitro-5-chloropyridine Step2->Inter2 Step3 Reduction (Fe/HCl) Inter2->Step3 Inter3 3-Amino-2-hydroxy-5-chloropyridine Step3->Inter3 Step4 Diazotization & Hydrolysis Inter3->Step4 KeyInter 5-Chloro-2,3-dihydroxypyridine (KEY INTERMEDIATE) Step4->KeyInter Step5 Williamson Ether Synthesis (2-Chloroethanol, K2CO3, DMF, 80°C) KeyInter->Step5 Final 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol (TARGET) Step5->Final

Figure 1: Step-wise synthetic pathway for 5-chloro-2-(2-hydroxyethoxy)pyridin-3-ol, highlighting the critical etherification step.

Medicinal Chemistry Applications
3.1 Solubility & Pharmacokinetics

The 2-hydroxyethoxy group acts as a "solubility handle."

  • LogP Reduction: The ethylene glycol moiety lowers the partition coefficient (LogP) compared to a simple alkoxy (e.g., methoxy) group, improving aqueous solubility (~0.5 - 1.0 log unit reduction).

  • Metabolic Stability: Unlike long polyethylene glycol (PEG) chains, the mono-ethoxy group is short enough to avoid rapid renal clearance while still providing steric bulk to reduce metabolic attack on the pyridine ring.

3.2 Structural Activity Relationships (SAR)
FeatureModificationEffect on Activity/Property
3-OH Group Methylation (

)
Loss of Activity. Abolishes metal chelation capability and H-bond donor capacity.
2-Ethoxy Tail Extension to PropoxyIncreased Lipophilicity. May improve BBB penetration but reduces solubility.
5-Position Halogen (Cl, Br)Potency Increase. Fills hydrophobic pockets in the enzyme active site; electron-withdrawing nature increases acidity of 3-OH (better chelation).
Ring N N-OxidationPolarity Shift. Changes electronic distribution; often used to create prodrugs.
3.3 Mechanism of Action: Metal Chelation

The diagram below illustrates how the 2-(2-hydroxyethoxy)pyridin-3-ol core interacts with a generic metalloenzyme active site (e.g.,


 dependent integrase).

InteractionMap cluster_scaffold Scaffold Core Ligand_OH 3-Hydroxyl Group (Deprotonated) Metal Mg2+ / Zn2+ (Cofactor) Ligand_OH->Metal Coordinate Bond (Primary) Ligand_Ether Ether Oxygen / Ring N Ligand_Ether->Metal Coordinate Bond (Secondary) Ligand_Tail Hydroxyethoxy Tail Solvent Solvent Front (Water) Ligand_Tail->Solvent H-Bonding (Solubility) Pocket Hydrophobic Pocket

Figure 2: Pharmacophore mapping of the scaffold binding to a metal cofactor and interaction with the solvent front.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met:

  • 1H NMR (DMSO-d6):

    • 
       10.5-11.0 ppm (Broad s, 1H, 3-OH).
      
    • 
       7.5-8.0 ppm (d, Pyridine-H).
      
    • 
       4.2-4.5 ppm (m, 4H, Ethoxy 
      
      
      
      ).
    • Diagnostic: Disappearance of the amide NH signal (if comparing to pyridone precursor) confirms O-alkylation.

  • Purity (HPLC): >95% required for biological testing.

    • Impurity Alert: Look for N-alkylated isomer (usually elutes earlier/later depending on pH) and bis-alkylated byproducts (reaction at 3-OH).

References
  • BenchChem. (2025). Standard Operating Procedure for Reactions of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. Retrieved from .

  • ChemicalBook. (n.d.). 2-(2-Hydroxyethoxy)pyridin-3-ol Properties and CAS 156840-58-3.[1] Retrieved from .

  • Collaborative Drug Discovery (CDD). (2025). SAR: Structure Activity Relationships in Drug Discovery. Retrieved from .

  • Ukrainets, I. V., et al. (2019).[2] Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol

This Application Note is structured as a technical guide for chemical development professionals. It prioritizes scalability, purity, and mechanistic understanding.[1] Abstract & Strategic Overview The moiety 2-(2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for chemical development professionals. It prioritizes scalability, purity, and mechanistic understanding.[1]

Abstract & Strategic Overview

The moiety 2-(2-hydroxyethoxy)pyridin-3-ol represents a critical fragment in medicinal chemistry, serving as a bioisostere for catechol systems and a precursor for fused bicyclic heterocycles (e.g., imidazo[1,2-a]pyridines).[1] Its amphiphilic nature—possessing both a phenolic hydroxyl and a primary aliphatic alcohol—provides unique solubility profiles but complicates purification.[1]

This guide outlines two protocols:

  • Protocol A (Direct SNAr): The preferred high-throughput route using neat ethylene glycol.[1]

  • Protocol B (Protected Route): A high-fidelity route for instances where regioselectivity is compromised.[1]

Retrosynthetic Logic

The primary challenge is the ambident nucleophilicity of the pyridine ring and the potential for N-alkylation versus O-alkylation.[1] However, the presence of a good leaving group (Cl/Br) at the 2-position strongly favors Nucleophilic Aromatic Substitution (SNAr) over direct alkylation of a pyridone tautomer.[1]

Retrosynthesis Target Target: 2-(2-Hydroxyethoxy)pyridin-3-ol Inter1 Intermediate: 2-Chloropyridin-3-ol Target->Inter1 S_NAr Disconnection (C-O Bond Formation) Reagent Reagent: Ethylene Glycol Target->Reagent

Figure 1: Retrosynthetic disconnection relying on the activation of the C2-position by the halogen.[1]

Protocol A: Direct SNAr Displacement (Industrial Standard)

Rationale: This method utilizes ethylene glycol as both the nucleophile and the solvent. The high boiling point of ethylene glycol allows the reaction to reach the activation energy required for aryl chloride displacement (typically >120°C) without pressurized vessels.

Materials
ReagentEquiv.[1][2][3][4][5][6]Role
2-Chloropyridin-3-ol 1.0Limiting Reagent
Ethylene Glycol 10.0 - 15.0Solvent / Nucleophile
Potassium Hydroxide (KOH) 2.2Base (Deprotonation)
Toluene N/AAzeotropic drying (Optional)
Step-by-Step Methodology
  • System Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser. Nitrogen inertion is recommended to prevent oxidation of the phenol at high temperatures.

  • Base Activation: Charge ethylene glycol (10 vol) and KOH (2.2 equiv).[1] Stir at 50°C for 30 minutes.

    • Note: 2.2 equivalents are crucial.[1] The first equivalent deprotonates the acidic 3-OH (phenol); the second activates the glycol.[1]

  • Substrate Addition: Add 2-chloropyridin-3-ol (1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 130–140°C . Maintain for 12–16 hours.

    • Monitoring: Monitor by HPLC or TLC (10% MeOH in DCM).[1] The starting material (2-Cl) is less polar than the product.[1]

  • Workup (The Critical Step):

    • Cool reaction to room temperature.[1][7]

    • Neutralize to pH 7.0 using concentrated HCl or Acetic Acid.[1]

    • Distillation: Remove the bulk of excess ethylene glycol via high-vacuum distillation (approx. 100°C at 1-5 mmHg).[1]

    • Extraction: Dissolve the residue in a minimum amount of water and extract continuously with n-Butanol or Ethyl Acetate (3x).[1] The product is highly water-soluble; standard ether extraction will fail.[1]

  • Purification: Recrystallize from Isopropanol/Hexane or purify via flash chromatography (DCM:MeOH 9:1).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Temperature too low (<120°C)Increase temp; Pyridine C2-Cl bond is stable and requires significant energy to break.[1]
Black Tar Formation Oxidation of phenolEnsure strict N2 atmosphere; add antioxidant (e.g., sodium bisulfite) during workup.[1]
Product in Aqueous Phase High polarity of diolSaturate aqueous phase with NaCl (salting out) before organic extraction.[1]

Protocol B: Benzyl-Protected Route (High Purity)

Rationale: If purification of the diol in Protocol A proves difficult due to glycol contamination, this route increases lipophilicity, making purification easier before the final deprotection.[1]

Workflow
  • Protection: React 2-chloropyridin-3-ol with Benzyl Bromide (BnBr) and K2CO3 in DMF (Yield: ~90%).

    • Intermediate: 3-(Benzyloxy)-2-chloropyridine.[1]

  • Substitution: React Intermediate with Ethylene Glycol/NaH in THF or Dioxane at reflux.

    • Advantage:[3][5][8][9][10][11] The lipophilic benzyl group allows easy removal of excess glycol by water washing.

  • Deprotection: Hydrogenolysis (H2, Pd/C) in Methanol to yield the target.[1]

Analytical Characterization

Expected Data for 2-(2-Hydroxyethoxy)pyridin-3-ol:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.65 (dd, 1H, Ar-H6), 7.10 (dd, 1H, Ar-H4), 6.85 (dd, 1H, Ar-H5).[1]

    • δ 9.40 (s, 1H, Ar-OH), 4.80 (t, 1H, Alkyl-OH).[1]

    • δ 4.35 (t, 2H, -O-CH2-), 3.70 (q, 2H, -CH2-OH).[1]

  • Mass Spectrometry (ESI+):

    • Calculated Mass: 155.06

    • Observed [M+H]+: 156.1[1]

Process Visualization

Reaction & Workup Logic

The following diagram illustrates the decision matrix for the synthesis and purification, highlighting the critical divergence based on product solubility.

Workflow Start Start: 2-Chloropyridin-3-ol Cond Condition: Ethylene Glycol (XS) + KOH 135°C, 12h Start->Cond Check QC Check: HPLC >95% Conversion? Cond->Check Check->Cond No (Continue Heating) Distill Vacuum Distillation (Remove Glycol) Check->Distill Yes Extract Extraction: n-Butanol / Brine Distill->Extract Flash Flash Chromatography (DCM:MeOH) Extract->Flash Final Pure Target 2-(2-Hydroxyethoxy)pyridin-3-ol Flash->Final

Figure 2: Operational workflow for Protocol A, emphasizing the removal of high-boiling solvent.

Safety & Handling

  • Pyridine Derivatives: Known to be toxic and potential irritants.[1] Handle in a fume hood.

  • Ethylene Glycol: Toxic if ingested.[1]

  • Thermal Hazard: Protocol A operates near 140°C. Ensure glassware is rated for high thermal stress and use blast shields.[1]

References

  • BenchChem. (2025).[1][12] Validation of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol synthesis protocol. (General protocol adaptation).

  • Vanderbilt University. (2007).[1] Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish J. Chem., 81, 1869–1877.[1] (Conditions for chloropyridine substitution).

  • Syngenta Participations AG. (1999).[1][3] Process for the preparation of 2-chloro-3-hydroxy pyridine. EP 0939079 B1.[1][3] (Starting material synthesis).

  • Google Patents. (2010).[1] Substituted Imidazopyridine Derivatives. US 2010/0298313 A1.[1] (Describes similar ether linkages).

Sources

Application

Application Note: 2-(2-Hydroxyethoxy)pyridin-3-ol in Heterocyclic Synthesis

This guide details the synthesis, reactivity, and heterocyclic applications of 2-(2-Hydroxyethoxy)pyridin-3-ol , a critical bifunctional intermediate used primarily to access the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, reactivity, and heterocyclic applications of 2-(2-Hydroxyethoxy)pyridin-3-ol , a critical bifunctional intermediate used primarily to access the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold.[1] This fused bicyclic system is a privileged structure in medicinal chemistry, serving as a bioisostere for benzodioxanes in alpha-adrenergic antagonists, serotonin (5-HT) ligands, and dopaminergic agents.[1][2]

[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE[1]

Compound: 2-(2-Hydroxyethoxy)pyridin-3-ol Role: Bifunctional Nucleophile / Heterocyclic Precursor Key Application: Synthesis of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (Pyrido[2,3-b][1,4]dioxine).[1]

Chemical Profile & Reactivity

This molecule features a pyridine core substituted with a phenolic hydroxyl group at C3 and a 2-hydroxyethoxy side chain at C2 .[1][2] Its reactivity is defined by two competing nucleophilic sites (the C3-phenol and the terminal aliphatic alcohol) and the electron-deficient pyridine ring.[2]

FeatureChemical Implication
Amphoteric Nature Contains both a basic pyridine nitrogen and acidic phenolic/aliphatic hydroxyls.[1][2]
Regiochemistry The 2-position alkoxy group is susceptible to nucleophilic displacement (SNAr) if the ring is activated, but primarily serves as the anchor for cyclization.[2]
Cyclization Potential The 1,4-relationship between the C3-hydroxyl and the side-chain alcohol allows for rapid intramolecular etherification to form a 6-membered dioxine ring.[1]
Stability Moderately stable; prone to oxidation or spontaneous cyclization under acidic/dehydrating conditions.[1][2]

PART 2: SYNTHESIS PROTOCOLS

Protocol A: Synthesis of the Core Intermediate

Target: 2-(2-Hydroxyethoxy)pyridin-3-ol Strategy: Nucleophilic Aromatic Substitution (SNAr) followed by Deprotection.[1] Note: Direct substitution on 2-chloro-3-hydroxypyridine is sluggish due to the electron-donating 3-oxide anion deactivating the ring.[1] The use of 2-chloro-3-methoxypyridine is recommended for higher yields.[1]

Materials
  • Substrate: 2-Chloro-3-methoxypyridine (1.0 equiv)

  • Reagent: Ethylene Glycol (excess, 5-10 equiv)[1]

  • Base: Potassium tert-butoxide (t-BuOK) (1.5 equiv)[1]

  • Solvent: DMSO (anhydrous) or neat Ethylene Glycol[2]

  • Deprotection Agent: 48% HBr in Acetic Acid

Step-by-Step Procedure
  • SNAr Reaction:

    • Charge a reaction vessel with 2-chloro-3-methoxypyridine and anhydrous DMSO (0.5 M concentration).

    • Add ethylene glycol (5.0 equiv) followed by portion-wise addition of t-BuOK (1.5 equiv) at room temperature.[1][2]

    • Heat the mixture to 100–110°C under N2 atmosphere for 4–6 hours. Monitor by TLC/LCMS for disappearance of the chloropyridine.[2]

    • Mechanism:[1][3][4][5] The glycol alkoxide displaces the 2-chloride.[2] The 3-methoxy group prevents ring deactivation.[1][2]

  • Workup:

    • Cool to RT. Dilute with water and extract with EtOAc (3x).[2]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

    • Intermediate: 2-(2-hydroxyethoxy)-3-methoxypyridine (Oil).[1]

  • Demethylation (Unmasking the Phenol):

    • Dissolve the intermediate in glacial acetic acid.

    • Add 48% aqueous HBr (excess) and reflux at 100°C for 12 hours.

    • Alternative: Use BBr3 in DCM at -78°C to 0°C for milder deprotection if sensitive groups are present.[1][2]

  • Isolation:

    • Neutralize carefully with saturated NaHCO3 (pH ~7-8).[1][2]

    • Extract with EtOAc/n-Butanol (9:1) due to high polarity.[2]

    • Purify via flash chromatography (DCM:MeOH, 95:5).[2]

Protocol B: Cyclization to 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Target: The fused bicyclic scaffold.[1][2] Context: This is the primary "application" of the title compound.

Method 1: Mitsunobu Cyclization (Mild Conditions)

Ideal for small-scale or when high regiocontrol is needed without harsh bases.[1][2]

  • Setup: Dissolve 2-(2-Hydroxyethoxy)pyridin-3-ol (1.0 equiv) in anhydrous THF (0.1 M).

  • Reagents: Add Triphenylphosphine (PPh3, 1.2 equiv).

  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 12 hours.

  • Mechanism: Activation of the primary alcohol (side chain) by PPh3/DIAD, followed by intramolecular SN2 attack by the C3-phenol.[2]

  • Yield: Typically 75–85%.[1][2]

Method 2: One-Pot Smiles Rearrangement (Advanced)

Context: For synthesizing substituted derivatives where the starting material is 2-nitro-3-(oxiranylmethoxy)pyridine . This route is famously described by Guillaumet et al.[2]

  • Precursor: 2-Nitro-3-(oxiranylmethoxy)pyridine.[1][2][6][7]

  • Reaction: Treat with NaH in DMF.

  • Mechanism:

    • Epoxide opening generates a side-chain alkoxide.[1][2]

    • Smiles Rearrangement: The alkoxide attacks C2 (ipso), displacing the nitro group (or rearranging via a spiro-Meisenheimer complex).[2]

    • The oxygen originally at C3 migrates to become the alcohol, while the side-chain oxygen binds to C2.[2]

  • Result: In situ formation of the dioxinopyridine core.[2][4]

PART 3: VISUALIZATION & MECHANISM[1][2]

The following diagram illustrates the bifurcated synthetic pathways: the Direct SNAr Route (recommended for the unsubstituted core) and the Smiles Rearrangement Route (for substituted derivatives).

G Start1 2-Chloro-3-methoxypyridine Inter1 2-(2-Hydroxyethoxy)- 3-methoxypyridine Start1->Inter1 Ethylene Glycol t-BuOK, 100°C Start2 2-Nitro-3-hydroxypyridine Smiles_Inter Spiro-Meisenheimer Complex Start2->Smiles_Inter Epichlorohydrin NaH (Smiles Route) Target 2-(2-Hydroxyethoxy)pyridin-3-ol (CORE INTERMEDIATE) Inter1->Target HBr/AcOH Demethylation Final 2,3-dihydro-[1,4]dioxino [2,3-b]pyridine Target->Final Mitsunobu (PPh3/DIAD) Intramolecular Etherification Smiles_Inter->Final Rearrangement & Cyclization

Caption: Synthetic workflow comparing the Direct SNAr route (top) and the Smiles Rearrangement route (bottom) to access the dioxinopyridine scaffold.

PART 4: EXPERT TIPS & TROUBLESHOOTING

ChallengeCauseSolution
Low Yield in Step 1 Deactivation of pyridine ring by 3-OH (if using 2-chloro-3-pyridinol).[1]Use 2-chloro-3-methoxypyridine to prevent dianion formation and maintain electrophilicity at C2.[1][2]
Polymerization Intermolecular reaction of ethylene glycol side chains.[2][8]Run the reaction in high dilution (0.05 M) or use excess ethylene glycol as the solvent.
Purification Issues High polarity of the diol intermediate.[2]Use n-Butanol/EtOAc mixtures for extraction.[1][2] For chromatography, use DCM:MeOH:NH4OH (90:10:1).[2]
Regioselectivity Attack of 3-OH vs Side-chain OH during cyclization.[1][2]The Mitsunobu reaction specifically activates the primary alcohol (side chain), ensuring the phenolic OH acts as the nucleophile.[2]

PART 5: REFERENCES

  • Guillaumet, G., et al. (2000).[2] Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557–1560.[2][6]

  • Coudert, G., et al. (2003).[2] Synthesis of New Compounds Containing the 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine Heterocyclic System. Tetrahedron, 59(11), 3665-3672.[1][2]

  • BenchChem. (2025).[1][2] Comparative analysis of synthetic protocols for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. [2]

  • PubChem. (2025).[2] 2-(2-Hydroxyethyl)pyridine Compound Summary. [2]

Sources

Method

Scalable Manufacturing of 2-(2-Hydroxyethoxy)pyridin-3-ol: Process Optimization and Quality Control

Executive Summary 2-(2-Hydroxyethoxy)pyridin-3-ol is a critical heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other pyridyl-ether-based pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxyethoxy)pyridin-3-ol is a critical heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other pyridyl-ether-based pharmaceutical intermediates. Its structural duality—possessing both a phenolic hydroxyl and a primary aliphatic alcohol—presents unique challenges in regioselective synthesis and purification.

This Application Note outlines a scalable, robust protocol for the manufacturing of 2-(2-Hydroxyethoxy)pyridin-3-ol. Unlike bench-scale methods that rely on chromatographic purification, this guide focuses on a process optimized for kilogram-scale production using crystallization and solvent extraction, minimizing the use of high-boiling solvents and expensive catalysts.

Retrosynthetic Analysis & Route Selection

To achieve scalable production, we evaluated three primary synthetic pathways. The selection criteria were based on Regioselectivity , Cost of Goods (COGs) , and Process Safety .

Pathway Evaluation
  • Route A: Nucleophilic Aromatic Substitution (

    
    ) (Recommended) 
    
    • Chemistry: Reaction of 2-chloropyridin-3-ol with ethylene glycol in the presence of a base.

    • Pros: High regioselectivity (favors

      
      -alkylation at C2 due to the leaving group); cheap starting materials.
      
    • Cons: Requires high temperatures (120–150°C) due to the electron-rich nature of the 3-hydroxypyridine ring.

    • Verdict: Selected for Scale-Up.

  • Route B: Direct Alkylation of 2,3-Dihydroxypyridine

    • Chemistry: Reaction of 2,3-dihydroxypyridine with 2-chloroethanol or ethylene carbonate.

    • Pros: Mild conditions; "Green" reagents (ethylene carbonate).

    • Cons: Poor regioselectivity.[1] Tautomeric equilibrium often leads to significant

      
      -alkylation (pyridone formation), requiring difficult separation.[1]
      
    • Verdict: Rejected for primary manufacturing due to purification bottlenecks.

  • Route C: Protected Intermediate Strategy

    • Chemistry: Use of 3-(benzyloxy)-2-chloropyridine, followed by coupling and deprotection.

    • Pros: Milder coupling conditions.

    • Cons: Adds two extra steps (protection/deprotection), increasing cycle time and cost.

    • Verdict: Reserved as a backup for high-purity GMP requirements.

Strategic Reaction Pathway (Graphviz)

ReactionPathways SM1 2-Chloropyridin-3-ol (Starting Material) Inter Meisenheimer-like Transition State SM1->Inter  130-150°C  SNAr Mechanism Glycol Ethylene Glycol (Solvent/Reagent) Glycol->Inter Base Base (K2CO3/KOH) Base->Inter Product 2-(2-Hydroxyethoxy)pyridin-3-ol (Target) Inter->Product  Major Pathway  (O-Alkylation) Impurity N-Alkylated Byproduct (Trace) Inter->Impurity  Minor Pathway  (<2%)

Caption: Mechanistic pathway for the


 synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol, highlighting the critical regioselectivity control.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (compatible with basic conditions at high T).

  • Reagents:

    • 2-Chloropyridin-3-ol (Purity >98%)

    • Ethylene Glycol (Reagent Grade, <0.5% water)

    • Potassium Hydroxide (KOH) or Potassium Carbonate (

      
      )
      
    • Solvents: n-Butanol (for extraction), Ethyl Acetate (for crystallization).

Step-by-Step Procedure (1.0 kg Scale)
Step 1: Reaction Initiation
  • Charge the reactor with Ethylene Glycol (5.0 L) . Note: Ethylene glycol acts as both reagent and solvent to drive kinetics.

  • Add Potassium Hydroxide (KOH, 1.1 kg, 2.5 eq) pellets slowly with stirring. Exotherm Warning: Temperature will rise; maintain <60°C.

  • Add 2-Chloropyridin-3-ol (1.0 kg, 1.0 eq) to the mixture.

  • Inert the vessel with Nitrogen (

    
    ) to prevent oxidative degradation of the phenol.
    
Step 2: Thermal Reaction (

)
  • Heat the mixture to 140°C ± 5°C .

  • Hold at temperature for 12–16 hours .

    • IPC (In-Process Control): Monitor by HPLC every 2 hours after the 10th hour. Target <2% remaining starting material.

    • Mechanistic Insight: The high temperature is required because the 3-oxide anion (formed by base deprotonation) donates electron density into the ring, deactivating the 2-position toward nucleophilic attack.

Step 3: Quench and Workup
  • Cool the reaction mass to 25°C .

  • Adjust pH to 6.5–7.5 using concentrated HCl (approx. 1.5 L). Critical: Neutral pH is essential to ensure the product is in its neutral form for extraction.

  • Dilute with Water (5.0 L) to reduce the viscosity of ethylene glycol.

  • Extraction: Perform continuous extraction or multiple batch extractions using n-Butanol (3 x 3.0 L) .

    • Why n-Butanol? It has high affinity for polar organic molecules like the target product while being immiscible enough with the glycol/water phase.

  • Concentrate the combined organic layers under reduced pressure (Vacuum: 50 mbar, T < 60°C) to obtain a viscous residue.

Step 4: Purification (Crystallization) [2]
  • Dissolve the crude residue in minimal hot Ethyl Acetate (EtOAc) or Isopropanol (IPA) (approx. 2-3 L).

  • Add activated carbon (5% w/w), stir for 30 mins at 50°C, and filter hot over Celite to remove color bodies.

  • Cool slowly to 0–5°C over 4 hours.

  • Collect the off-white crystals by centrifugation or filtration.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Safety & Critical Parameters

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Yield
Reaction Temperature 135–145°C<130°C: Incomplete conversion. >150°C: Degradation and tar formation.
Water Content (Glycol) <0.5%High water content inhibits the

reaction by solvating the nucleophile.
pH at Quench 6.5 – 7.5pH > 8: Product remains as salt (water soluble). pH < 5: Pyridine nitrogen protonates, trapping product in aqueous phase.
Stoichiometry (Base) 2.2 – 2.5 eqSufficient base is needed to neutralize the 3-OH and scavenge HCl generated.
Process Flow Diagram (Graphviz)

ProcessFlow Start Start: Charge Glycol + KOH AddSM Add 2-Chloropyridin-3-ol (Inert with N2) Start->AddSM Heat Heat to 140°C (12-16 Hours) AddSM->Heat Quench Cool & Adjust pH to 7.0 (with HCl) Heat->Quench Extract Extraction with n-Butanol (Remove Glycol/Salts) Quench->Extract Conc Concentrate Organic Phase Extract->Conc Cryst Crystallization (Ethyl Acetate/IPA) Conc->Cryst Final Final Product (Dry & Package) Cryst->Final

Caption: Unit operation flow for the isolation of 2-(2-Hydroxyethoxy)pyridin-3-ol.

Analytical Quality Control

Specification Sheet
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC):

    
     (Area %).
    
  • Moisture (KF):

    
    .
    
  • Identification (NMR): Consistent with structure.

NMR Interpretation

To validate regioselectivity (


-alkylation vs. 

-alkylation), examine the proton NMR.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.70 (dd, 1H, H-6): Characteristic of pyridine.
      
    • 
       7.20 (dd, 1H, H-4).
      
    • 
       6.90 (dd, 1H, H-5).
      
    • 
       4.35 (t, 2H, 
      
      
      
      ): Diagnostic peak. If
      
      
      -alkylation occurred, this shift would be significantly different (typically more downfield due to the cationic nature of the pyridinium-like ring).
    • 
       3.70 (t, 2H, 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Temperature too low or wet reagents.Ensure reaction T >135°C. Dry ethylene glycol before use.
Emulsion during Extraction Viscosity of glycol/water mix.Dilute aqueous phase further with water. Add brine to break emulsion.
Product is Colored (Brown) Oxidation of phenol.Ensure strict

atmosphere. Use activated carbon in recrystallization.
Low Yield in Crystallization Product too soluble in EtOAc.Use a mixture of EtOAc/Heptane (1:1) or switch to n-Butanol concentration.

References

  • BenchChem. (2025).[3][4] Standard Operating Procedure for Reactions of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol. Retrieved from

  • European Patent Office. (1999). Process for the preparation of 2,5-disubstituted pyridines (EP 0897914 A1). Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Pyridine Functionalization. Retrieved from

  • PubChem. (n.d.). 2,3-Dihydroxypyridine Compound Summary. Retrieved from

  • Ambeed. (n.d.). 2-Chloropyridin-3-ol Product Data. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Techniques for 2-(2-Hydroxyethoxy)pyridin-3-ol

Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS 156840-58-3). As a highly polar, amphoteric building block heavily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS 156840-58-3). As a highly polar, amphoteric building block heavily utilized in the synthesis of substituted pyridine scaffolds and [1], its purification is notoriously difficult. The molecule's dual hydroxyl groups and pyridine nitrogen create a "perfect storm" for high water solubility, silica gel streaking, and metal chelation.

This guide is designed for research scientists and drug development professionals to overcome these specific bottlenecks through causality-driven methodologies.

Part 1: Troubleshooting & FAQs

Q1: Why is my product yield so low after the aqueous work-up, and how can I improve recovery?

Causality: 2-(2-Hydroxyethoxy)pyridin-3-ol is extremely hydrophilic. The molecule possesses a pyridine nitrogen (hydrogen bond acceptor), a phenolic hydroxyl at C3 (hydrogen bond donor/acceptor), and an aliphatic hydroxyl on the ethoxy chain. This mimics a highly soluble diol system. Standard liquid-liquid extraction with ethyl acetate fails because the partition coefficient heavily favors the aqueous phase. Solution: You must manipulate the aqueous layer to force the organic partition. Adjust the pH to the compound's isoelectric point (approx. pH 6.5–7.0) to ensure the molecule is entirely neutral. Next, saturate the aqueous phase with solid NaCl to decrease water's solvation capacity (salting out), and extract with a highly polar organic solvent mixture, such as 15% isopropanol in dichloromethane (DCM) or n-butanol.

Q2: How do I separate the desired O-alkylated product from N-alkylated byproducts?

Causality: The starting material, [2], exists in a tautomeric equilibrium with 3-hydroxy-2-pyridinone. During the [3], the nitrogen atom is highly nucleophilic under basic conditions, leading to competitive N-alkylation (yielding an N-alkylated pyridone lactam) alongside the desired O-alkylation. Solution: The N-alkylated lactam byproduct has a significantly higher dipole moment and polarity than the O-alkylated ether. On normal-phase silica gel, the N-alkylated impurity will elute much later. Use a precise gradient of DCM to 10% Methanol/DCM to cleanly resolve the two species.

Q3: My product streaks severely on normal-phase silica gel. How can I achieve sharp chromatographic bands?

Causality: The adjacent pyridine nitrogen and C3-hydroxyl group form a bidentate chelating motif. This motif tightly binds to trace metal impurities (such as iron or aluminum) present in standard silica gel. Furthermore, the free hydroxyls engage in strong, irreversible hydrogen bonding with unreacted silanols on the stationary phase. Solution: Deactivate the silica column by pre-flushing it with 1% triethylamine (TEA) in the starting eluent to cap the acidic silanols. Alternatively, switch to reverse-phase (C18) chromatography, which completely eliminates silanol-driven streaking and metal chelation issues.

Part 2: Validated Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Reaction Quenching & Isoelectric Focusing
  • Cool the crude Williamson ether synthesis reaction mixture to 0–5 °C in an ice bath.

  • Slowly add 1 M HCl dropwise while continuously monitoring the solution with a calibrated pH meter.

  • Stop the addition when the pH reaches exactly 6.5–7.0 .

Self-Validation Checkpoint: If the pH drops below 5.0, the pyridine nitrogen protonates; if it exceeds 8.0, the phenolic hydroxyl deprotonates. Both scenarios will cause catastrophic product loss during extraction. Verify the pH meter calibration before use.

Step 2: Salting-Out Extraction
  • Add solid NaCl to the quenched, pH-adjusted mixture until saturation is reached (undissolved salt should remain visible at the bottom of the flask).

  • Extract the aqueous layer 4 times with equal volumes of a 15% Isopropanol / 85% DCM mixture.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

Self-Validation Checkpoint: Spot a drop of the remaining aqueous layer on a TLC plate and stain with FeCl₃. A lack of a dark blue/purple spot confirms the complete extraction of the phenolic product.

Step 3: Reverse-Phase Flash Chromatography (Recommended)
  • Concentrate the dried organic layer under reduced pressure to yield the crude residue.

  • Dry-load the crude residue onto a C18 reverse-phase flash column using a minimal amount of silica or Celite.

  • Elute using a gradient of Water (containing 0.1% Formic Acid to maintain sharp peak shape) to Acetonitrile.

  • Collect the fractions, analyze by LC-MS, and lyophilize the pure fractions to obtain 2-(2-Hydroxyethoxy)pyridin-3-ol as a white to off-white solid.

Part 3: Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of the target compound and its primary impurities, allowing for easy comparison when selecting a purification strategy.

Property / ParameterNormal-Phase (Silica)Reverse-Phase (C18)
Optimal Eluent System DCM / MeOH (90:10) + 1% TEAH₂O / MeCN (Gradient) + 0.1% FA
Target Product Retention R_f = 0.35R_t = 4.2 min
N-Alkylated Impurity Retention R_f = 0.10R_t = 2.8 min
Typical Recovery Rate 65 - 70% (due to irreversible binding)> 90%
Streaking Potential High (requires silica deactivation)Minimal

Part 4: Process Visualization

Purification A Crude Reaction Mixture B pH Adjustment (pH 6.5-7.0) Self-Validation: pH Meter A->B C Salting-Out Extraction (NaCl + 15% IPA/DCM) B->C D Aqueous Layer Check (FeCl3 Stain) C->D E Chromatography Selection D->E Extraction Complete F Reverse-Phase (C18) (H2O/MeCN + 0.1% FA) E->F High Recovery Needed G Normal-Phase (Silica) (DCM/MeOH + 1% TEA) E->G Standard Equipment H Pure 2-(2-Hydroxyethoxy)pyridin-3-ol F->H G->H

Workflow for the extraction and chromatographic purification of 2-(2-Hydroxyethoxy)pyridin-3-ol.

Part 5: References

  • Chittamuru S, Lambert TN, Martinez G, Jacobs HK, Gopalan AS. "New methodology for the preparation of 3-hydroxy-2-pyridinone (3,2-hopo) chelators and extractants. Part 2: Reactions of alcohols, phenols, and thiols with an electrophilic 3,2-hopo reagent." Tetrahedron Letters. 2007;48:567-571. Available at:[Link]

Optimization

Troubleshooting side reactions in pyridine ether synthesis

Current Status: Operational Topic: Troubleshooting Side Reactions & Regioselectivity Ticket ID: PYR-ETH-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Core Challenge Synthesizing pyridine et...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Regioselectivity Ticket ID: PYR-ETH-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

Synthesizing pyridine ethers is deceptively complex due to the ambident nature of the pyridine ring. Unlike benzene, the nitrogen atom in the ring creates a permanent dipole and a site for coordination.

Users typically encounter failures in two distinct synthetic routes:

  • Route A (

    
    ):  Displacement of a halopyridine by an alcohol.
    
    • Primary Failure: Poor reactivity or hydrolysis (pyridone formation).

  • Route B (Direct Alkylation): Alkylation of a hydroxypyridine (pyridone).

    • Primary Failure:N-alkylation vs. O-alkylation. This is the most common "ticket" we receive. The thermodynamic preference for N-alkylation often yields the unwanted N-alkyl pyridone (a solid) rather than the desired O-alkyl pyridine ether (often an oil).

Diagnostic & Troubleshooting Guide (Q&A)
Category 1: The N-Alkylation vs. O-Alkylation Battle (Route B)

Q: I treated 2-hydroxypyridine with an alkyl halide and NaH, but I isolated a high-melting solid instead of my ether. What happened? A: You likely formed the N-alkyl pyridone .

  • The Science: The 2-hydroxypyridine anion is an ambident nucleophile.[1] The nitrogen center is softer and more nucleophilic towards soft electrophiles (like alkyl iodides) in polar aprotic solvents (DMF/DMSO), leading to N-alkylation.

  • The Fix (The Silver Rule): To force O-alkylation, you must mask the nitrogen or use a "hard-hard" interaction.

    • Protocol Switch: Use Silver Carbonate (

      
      )  in a non-polar solvent (Benzene, Toluene, or Hexane). The silver cation coordinates to the nitrogen and halide, promoting reaction at the oxygen (the "Silver Salt Method").
      
    • Electrophile Switch: Use "hard" alkylating agents like Alkyl Triflates or Fluorosulfonates to favor the harder oxygen center.

Q: Can I use Mitsunobu conditions to get the ether? A: Yes, but with caveats.

  • Insight: Mitsunobu (PPh3/DIAD) generally favors O-alkylation for 2-hydroxypyridines because the oxy-phosphonium intermediate is formed on the oxygen, which is then displaced. However, steric bulk on the alcohol can shift this back toward N-alkylation.

Category 2:

Reactivity & Hydrolysis (Route A)

Q: My reaction with 2-chloropyridine and a primary alcohol is stalled at 10% conversion. I'm refluxing in THF. A: 2-chloropyridine is often insufficiently reactive for standard


 without forcing conditions.
  • The Science: In

    
    , the rate-determining step is the addition of the nucleophile to form the Meisenheimer Complex . Highly electronegative atoms stabilize this anionic intermediate.
    
  • The Fix: Switch to 2-Fluoropyridine .

    • Rule of Thumb: In

      
      , Reactivity Order is F >> Cl 
      
      
      
      Br > I
      .[2][3][4] This is the inverse of
      
      
      . The C-F bond is strong, but fluorine's electronegativity lowers the energy barrier of the transition state significantly.

Q: I see a major impurity with a mass of [M-18] or [M+16] depending on ionization. It looks like the starting material but non-halogenated. A: This is likely the Pyridone (hydrolysis product).

  • Cause: Trace water in your solvent + strong base (NaH or KOtBu) generates Hydroxide (

    
    ). Hydroxide is a smaller, harder nucleophile than your alcohol and will outcompete it for the electrophilic pyridine carbon.
    
  • The Fix:

    • Dry solvents (Karl Fischer < 50 ppm).

    • Switch to a milder base like Cesium Carbonate (

      
      )  which is less prone to generating free hydroxide than hydrides.
      
Category 3: Metal-Catalyzed Coupling (Buchwald/Ullmann)

Q: I'm trying a Buchwald-Hartwig coupling, but my Palladium catalyst turns to black precipitate immediately. A: You are experiencing Catalyst Poisoning .

  • The Science: Pyridines are excellent ligands. The pyridine nitrogen binds to the Pd(0) center, displacing the phosphine ligands and creating a catalytically inactive "Pd-black" species.

  • The Fix:

    • Ligand Choice: Use bulky, electron-rich ligands like Xantphos or BrettPhos . The steric bulk prevents the pyridine nitrogen from coordinating to the metal center.

    • Alternative: Switch to Copper Catalysis (Ullmann-type) . Copper is less susceptible to irreversible poisoning by the pyridine nitrogen in these contexts.

Visual Troubleshooting Pathways
Figure 1: The Ambident Nucleophile Decision Tree

Caption: Mechanistic divergence in 2-hydroxypyridine alkylation. Selecting the correct solvent and counter-ion is critical to avoid N-alkylation.

AmbidentAlkylation Start 2-Hydroxypyridine (Ambident Nucleophile) ConditionA Condition A: NaH / DMF (Polar) Alkyl Iodide (Soft) Start->ConditionA Standard Base ConditionB Condition B: Ag2CO3 / Toluene (Non-Polar) Alkyl Halide Start->ConditionB Silver Salt Method ConditionC Condition C: Mitsunobu (PPh3 / DIAD) Start->ConditionC Dehydration N_Alkyl N-Alkylated Product (Thermodynamic / Soft-Soft) SOLID / HIGH MP ConditionA->N_Alkyl Major Product O_Alkyl O-Alkylated Ether (Kinetic / Hard-Hard) OIL / LIQUID ConditionA->O_Alkyl Minor Product ConditionB->N_Alkyl Trace ConditionB->O_Alkyl Major Product ConditionC->O_Alkyl Favored

Figure 2:

Optimization Logic

Caption: Troubleshooting logic for low yields in Nucleophilic Aromatic Substitution of pyridines.

SNArLogic Problem Problem: Low Yield in SNAr CheckLG Check Leaving Group: Is it Cl, Br, or I? Problem->CheckLG SwitchF Solution: Switch to Fluorine (F) (Faster Meisenheimer Complex) CheckLG->SwitchF Yes CheckPos Check Position: Is LG at C2 or C4? CheckLG->CheckPos Already F Impossible Stop: C3 is unreactive to SNAr. Use Pd-Catalysis. CheckPos->Impossible No (It's C3) CheckWater Check Impurity: Is [M-18] present? CheckPos->CheckWater Yes (C2/C4) DrySolvent Solution: Hydrolysis detected. Dry solvent & switch to Cs2CO3 CheckWater->DrySolvent Yes

Standardized Protocols
Protocol A: O-Selective Alkylation (The Silver Method)

Use this when starting from 2-hydroxypyridine.

  • Preparation: In a flame-dried flask under Argon, suspend 2-hydroxypyridine (1.0 equiv) and Silver Carbonate (

    
    )  (0.6 equiv) in anhydrous Toluene  (0.2 M).
    
    • Note: Benzene is historically better but Toluene is safer; Hexane can be used if solubility permits.

  • Addition: Add the Alkyl Halide (1.1 equiv). If using an iodide, keep the flask wrapped in foil to prevent light degradation.

  • Reaction: Heat to reflux (110°C) for 12–18 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue is typically the O-alkylated ether. If N-alkylated byproduct exists, it often precipitates upon cooling or addition of hexanes.

Protocol B: High-Efficiency

Use this when starting from Halopyridine.

  • Substrate Selection: Use 2-Fluoropyridine or 4-Fluoropyridine derivatives. Avoid Chloro- derivatives unless strong Electron Withdrawing Groups (EWGs) (e.g., -CN, -NO2) are present.

  • Setup: Dissolve the Alcohol (1.2 equiv) in anhydrous DMF or DMSO (0.5 M).

  • Base: Add Cesium Carbonate (

    
    )  (2.0 equiv).[4]
    
    • Why: Cs+ provides the "Cesium Effect," improving solubility and reactivity of the alkoxide without the extreme basicity of NaH.

  • Addition: Add the Fluoropyridine (1.0 equiv).

  • Reaction: Stir at 60–80°C. Monitor by LCMS.

    • Checkpoint: If hydrolysis (pyridone) is observed, lower temp and ensure inert atmosphere.

Comparative Data: Solvent & Leaving Group Effects
VariableConditionOutcome in Pyridine Ether Synthesis
Leaving Group Fluorine (-F) Excellent. Fast reaction, lower temp required.
Chlorine (-Cl)Poor. Requires high heat, leads to side reactions.
Iodine (-I)Very Poor. Slowest in

(inverse effect).
Solvent (Alkylation) Toluene/Benzene Favors O-Alkylation (Heterogeneous conditions).
DMF/DMSOFavors N-Alkylation (Solvent separated ion pairs).
Base

O-Selective (via Ag coordination).
NaHN-Selective (Thermodynamic control).
References
  • Selective O-Alkylation (Silver Salt Method)

    • Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. (1967). Alkylation of heterocyclic ambident anions.[1] II. Alkylation of 2-pyridone salts. Journal of Organic Chemistry.[5][6]

  • 
     Reactivity Order (F > Cl): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3][4][7][8] Chemical Reviews.

  • Catalyst Poisoning in Pd-Coupling

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][9][10] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.

  • Mitsunobu Reaction on Pyridones

    • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- versus O-Alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. Tetrahedron Letters.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Hydroxyethoxy)pyridin-3-ol

The following technical guide is designed for process chemists and researchers working with 2-(2-Hydroxyethoxy)pyridin-3-ol . This guide synthesizes physicochemical principles with practical process engineering to addres...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for process chemists and researchers working with 2-(2-Hydroxyethoxy)pyridin-3-ol . This guide synthesizes physicochemical principles with practical process engineering to address the specific challenges of purifying pyridine-diol derivatives.

Doc ID: TS-REC-PYR-003 | Version: 2.1 | Status: Active

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule’s behavior. 2-(2-Hydroxyethoxy)pyridin-3-ol is a bifunctional hydrogen-bonding amphiphile .

  • The Core (Pyridine-3-ol): A rigid, aromatic segment capable of

    
    -
    
    
    
    stacking. The 3-OH and ring nitrogen introduce zwitterionic potential, though less pronounced than in 2- or 4-pyridones.
  • The Tail (2-Hydroxyethoxy): A flexible, polar glycolic chain. This is the "troublemaker" in crystallization—it increases solubility in alcohols and introduces rotational degrees of freedom that favor "oiling out" (liquid-liquid phase separation) over crystallization.

Solvent Selection Matrix

Based on the polarity profile (Polar Surface Area


 60-70 Ų), the following solvent systems are recommended.
Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Polar Protic Ethanol (EtOH) Primary★★★★★ (High)Best balance. Solubilizes the glycol tail well hot; moderate solubility cold.
Polar Protic Isopropanol (IPA) Primary★★★★☆ (Good)Higher boiling point than EtOH allows for better dissolution of stubborn impurities, but yield may drop if not cooled sufficiently.
Polar Aprotic Acetonitrile (MeCN) Primary★★★★☆ (Good)Excellent for breaking zwitterionic interactions. Often yields sharper crystals than alcohols.
Ether MTBE Anti-Solvent★★★★★ (High)Preferred anti-solvent. Moderate polarity prevents immediate "crashing out" (amorphous precipitation).
Hydrocarbon Heptane Anti-Solvent★★☆☆☆ (Fair)Use with caution. The polarity gap is too wide; risk of oiling out is high.
Chlorinated DCM Solvent★☆☆☆☆ (Low)Too good a solvent. Hard to crystallize from unless evaporated to dryness (not purification).

Decision Logic: Solvent Screening

Do not guess. Follow this logic flow to determine the optimal system for your specific crude batch.

SolventSelection Start Start: Crude 2-(2-Hydroxyethoxy)pyridin-3-ol SolubilityTest Test Solubility in Refluxing EtOH (10 vol) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble YesSoluble Cool to 0-5°C Soluble->YesSoluble Yes NoSoluble Add Methanol (5-10%) Soluble->NoSoluble No CrystalsForm Crystals Form? YesSoluble->CrystalsForm YesCrystals System: Single Solvent (EtOH) CrystalsForm->YesCrystals Yes NoCrystals Remains in Solution CrystalsForm->NoCrystals No AddAnti Add MTBE (dropwise at 50°C) NoCrystals->AddAnti CloudPoint Cloud Point Reached? AddAnti->CloudPoint YesCloud Cool Slowly + Seed CloudPoint->YesCloud Yes NoCloud Switch to Acetonitrile System CloudPoint->NoCloud No

Figure 1: Decision tree for selecting the optimal solvent system based on crude solubility behavior.

Standard Operating Procedure (SOP)

Protocol ID: REC-PYR-EtOH-MTBE Objective: Purification of crude 2-(2-Hydroxyethoxy)pyridin-3-ol to >98% HPLC purity.

Reagents
  • Crude 2-(2-Hydroxyethoxy)pyridin-3-ol

  • Solvent A: Ethanol (Absolute)

  • Solvent B: MTBE (Methyl tert-butyl ether)

  • Activated Carbon (e.g., Darco G-60) - Optional for colored impurities

Step-by-Step Workflow
  • Dissolution:

    • Charge crude solid into a flask equipped with a reflux condenser.

    • Add Ethanol (5-7 volumes) relative to the mass of the solid (e.g., 5-7 mL per gram).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains undissolved after 15 mins, add EtOH in 0.5 vol increments. Do not exceed 10 volumes.

  • Hot Filtration (Critical for Insolubles):

    • If the solution is dark or contains particulates (salts), add activated carbon (5 wt%). Stir for 10 mins at reflux.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Technical Note: Pre-warming the funnel prevents premature crystallization on the filter, which causes yield loss.

  • Nucleation & Anti-Solvent Addition:

    • Return filtrate to the heat source and bring back to a gentle reflux.

    • Remove heat and allow the temperature to drop to 60°C .

    • Add MTBE dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloud point) is observed.

    • Add 1-2 mL of pure Ethanol to clear the solution (make it just sub-saturated).

  • Controlled Cooling (The "Anti-Oil" Step):

    • Wrap the flask in a towel or place in a warm oil bath with the heat turned off to ensure slow cooling (approx 10°C per hour).

    • Seeding: When the temperature reaches 45-50°C, add a tiny crystal of pure product (seed) if available.

    • Allow to reach room temperature (20-25°C) over 2-3 hours.

    • Finally, cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash the cake with cold MTBE/Ethanol (9:1 ratio).

    • Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Cause: The flexible hydroxyethoxy chain lowers the lattice energy, and the solution became supersaturated too quickly (metastable zone width exceeded). Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add more Solvent A (Ethanol). You are likely too concentrated.

  • Seed at a higher temperature. Add seed crystals while the solution is still hot (but below boiling) to provide a template for the oil to latch onto.

  • Agitation: Increase stirring speed to break up oil droplets, allowing them to contact seed crystals.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Cause: Pyridine derivatives are prone to N-oxide formation or oxidative coupling, which creates highly colored impurities that co-crystallize. Solution:

  • Perform the Hot Filtration step with Activated Carbon (Step 2 in SOP).

  • If carbon fails, switch the solvent to Acetonitrile . MeCN is often better at rejecting polar oxidative impurities than alcohols.

Q3: Can I use Water as a solvent?

Analysis: While the molecule is water-soluble, water has a high boiling point (100°C). Removing it requires high thermal stress which may decompose the ether linkage or promote oxidation. Verdict: Use water only as a last resort or as a co-solvent (e.g., Ethanol/Water 95:5) to solubilize inorganic salts (NaCl/KCl) trapped in the crude.

Q4: How do I distinguish between the N-alkylated impurity and my O-alkylated product?

Context: In the synthesis of this molecule, alkylation can occur on the Oxygen (desired) or the Nitrogen (impurity). Differentiation:

  • Solubility: The N-alkylated byproduct (a pyridone) is significantly more polar and has a higher melting point. It will likely remain insoluble in the hot Ethanol or precipitate out first.

  • TLC: Use 10% Methanol in DCM. The O-alkylated product (2-alkoxy) usually has a higher Rf (runs faster) than the N-alkylated pyridone.

Process Visualization

RecrystallizationFlow Crude Crude Input (Solid) Dissolve Dissolution (Reflux EtOH) Crude->Dissolve Carbon Carbon Treat (Remove Color) Dissolve->Carbon Optional Filter Hot Filtration (Remove Salts) Dissolve->Filter Direct Carbon->Filter Cool Controlled Cooling (78°C -> 25°C) Filter->Cool Seed Seeding (@ 50°C) Cool->Seed Metastable Zone Isolate Isolation (Vac Filter + Dry) Cool->Isolate Seed->Cool

Figure 2: Process flow diagram illustrating the critical thermal checkpoints.

References

  • Solubility Principles of Pyridinols

    • Newkome, G. R., et al.[1] (1974).[1] "Improved Synthesis of 2-Pyridones." Synthesis, 10, 707.[1] (Establishes solubility profiles for hydroxy-pyridine derivatives in alcoholic solvents).

    • Source:

  • Purification of Alkoxy-Pyridine Intermediates

    • Patent CN105237468A. "New method for synthesizing 2-hydroxyethylpyridine."[2][3][4] (Provides industrial context for purifying pyridine-ethanol derivatives using distillation and crystallization logic).

    • Source:

  • General Recrystallization Mechanisms

    • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[5] (Authoritative guide on solvent selection, oiling out mechanisms, and anti-solvent addition).

    • Source:

  • Handling of Pyridine Diol Derivatives

    • Raymond, K. N., et al. (2003).[1] "Reactions of alcohols, phenols, and thiols with an electrophilic 3,2-HOPO reagent." Journal of Organic Chemistry. (Discusses the purification of 3-hydroxy-2-pyridinone derivatives, closely analogous to the target molecule).

    • Source:

Sources

Optimization

Technical Support Center: Minimizing Degradation of 2-(2-Hydroxyethoxy)pyridin-3-ol

[1] Executive Summary This guide addresses the stability challenges associated with 2-(2-Hydroxyethoxy)pyridin-3-ol . As a 3-hydroxypyridine derivative substituted with a glycol ether chain at the 2-position, this molecu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide addresses the stability challenges associated with 2-(2-Hydroxyethoxy)pyridin-3-ol . As a 3-hydroxypyridine derivative substituted with a glycol ether chain at the 2-position, this molecule exhibits significant electron density, making it inherently susceptible to oxidative dimerization , photolytic decomposition , and hygroscopic hydrolysis .

The protocols below rely on the chemical principles of electron-rich heterocycles. The 3-hydroxyl group (phenolic nature) lowers the oxidation potential, while the 2-alkoxy group stabilizes the zwitterionic tautomers.[1] Minimizing degradation requires strict control over pH, oxygen exposure, and photon energy.

Part 1: Troubleshooting Guide (Q&A)

Category A: Discoloration & Physical Appearance[1]

Q1: My white powder has turned a pinkish/brown color after 48 hours of storage. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative coupling . 3-Hydroxypyridines are prone to forming colored radical species (semiquinones) and diazo-like dimers upon exposure to atmospheric oxygen, a process catalyzed by trace metals or basic pH.

  • Immediate Action:

    • Check purity via HPLC/LC-MS.[1] If purity is >95%, repurify immediately using recrystallization (typically from EtOH/Heptane) or reverse-phase chromatography.[1]

    • If purity is <90%, discard. The degradation products (often quinone methides) can act as electrophilic scavengers, ruining downstream nucleophilic reactions.

  • Prevention: Store under Argon (Ar) or Nitrogen (N₂).[1] Do not store in simple screw-cap vials; use Parafilm® or heat-sealed foil bags.[1]

Q2: The compound has become a sticky gum instead of a free-flowing solid.

  • Diagnosis: Hygroscopic Failure .[1] The terminal hydroxyl group on the ethoxy chain (-OCH₂CH₂OH) forms strong hydrogen bonds with atmospheric water.[1] Absorbed water lowers the glass transition temperature (

    
    ) and creates a localized aqueous environment that accelerates hydrolysis.
    
  • Resolution: Lyophilize (freeze-dry) the gum from a water/acetonitrile mixture to restore the solid state.

  • Protocol: Store in a desiccator with active phosphorus pentoxide (

    
    ) or molecular sieves (3Å or 4Å).
    
Category B: Solution Stability (HPLC/NMR)

Q3: I see a new impurity peak at RRT 0.85 in my HPLC chromatogram after leaving the sample in the autosampler overnight.

  • Diagnosis: This is likely photolytic degradation .[1] The pyridine ring absorbs UV light, and the electron-donating substituents facilitate the formation of valence isomers (Dewar pyridines) or radical intermediates.

  • Corrective Action:

    • Use Amber glassware for all solutions.[1]

    • Set the autosampler temperature to 4°C.

    • Technical Insight: If the mobile phase is basic (pH > 7.5), the 3-hydroxyl group deprotonates (forming a phenolate), which is

      
       times more reactive toward photo-oxidation than the neutral species.
      

Q4: Can I dissolve this in DMSO for long-term stock storage?

  • Answer: Proceed with Caution. While soluble, DMSO is hygroscopic and can act as a mild oxidant (Swern-type mechanism) over long periods, especially if trace acid is present.

  • Recommendation: Use anhydrous DMF or Acetonitrile for stock solutions.[1] If DMSO is mandatory, store at -80°C and limit freeze-thaw cycles to fewer than three.

Part 2: Experimental Protocols

Protocol 1: Optimized Storage Conditions

Objective: To maintain purity >98% over 6 months.

ParameterSpecificationMechanistic Rationale
Temperature -20°C (± 5°C)Arrhenius suppression of oxidation kinetics.[1]
Atmosphere Inert Gas (Ar > N₂)Argon is heavier than air, providing a better "blanket" to prevent

diffusion.
Container Amber Vial + Teflon LinerBlocks UV (200-400 nm); Teflon prevents leaching of plasticizers which can catalyze degradation.[1]
Desiccant Silica Gel or

Prevents moisture-mediated ether cleavage or hydrolysis.[1]
Protocol 2: Handling & Solubilization

Objective: To prepare stable solutions for biological assays or synthesis.[1]

  • Deoxygenate Solvents: Sparge all solvents (Water, PBS, DMSO) with Helium or Argon for 15 minutes prior to use. Dissolved oxygen is the primary enemy.

  • pH Adjustment: Maintain solution pH between 5.0 and 6.5 .

    • Why? At pH > 7, the 3-OH group ionizes (

      
      ), making the ring highly susceptible to electrophilic attack (oxidation). At pH < 4, the pyridine nitrogen protonates, which is stable but may alter solubility. The "Sweet Spot" is slightly acidic.[2]
      
  • Add Antioxidants (Optional): If the assay permits, add 0.1% Ascorbic Acid or EDTA (to chelate metals that catalyze oxidation).

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the critical degradation pathways for 2-(2-Hydroxyethoxy)pyridin-3-ol. Understanding these pathways allows you to block them effectively.[1]

DegradationPathways cluster_products Degradation Outcomes Start 2-(2-Hydroxyethoxy) pyridin-3-ol (Intact) Light UV Light / hν Start->Light Base Basic pH (>8.0) + O2 Start->Base Moisture H2O / Acid Start->Moisture Radical Phenoxyl Radical Intermediate Light->Radical H-atom abstraction Base->Radical Electron transfer Cleavage Ether Hydrolysis (Loss of Glycol Chain) Moisture->Cleavage Acid Catalysis Dimer Azo-dimers or C-C Coupled Species (Colored Impurities) Radical->Dimer Coupling Quinone Ortho-Quinone Methide Analog Radical->Quinone Oxidation

Figure 1: Mechanistic map showing the three primary vectors of degradation: Photo-oxidation, Base-catalyzed dimerization, and Acid-catalyzed hydrolysis.[1]

Part 4: Scientific Rationale & References

The stability profile of 2-(2-Hydroxyethoxy)pyridin-3-ol is extrapolated from the well-characterized behavior of 3-hydroxypyridines (3-pyridinols) and pyridine glycol ethers .[1]

  • Oxidation Sensitivity: 3-Hydroxypyridines are structural analogs of phenols.[1] In the presence of oxygen and high pH, they undergo oxidative coupling similar to the formation of Pummerer's ketone from p-cresol. The electron-donating ethoxy group at the 2-position further activates the ring, lowering the oxidation potential (

    
    ), making the molecule more reactive toward singlet oxygen and radical species [1].
    
  • Phototoxicity: Pyridine N-oxides and 3-hydroxypyridines are known photosensitizers.[1] Upon UV irradiation, they can generate reactive oxygen species (ROS) or undergo valence isomerization. This is a known issue in the stability of Vitamin B6 vitamers (which contain the 3-hydroxypyridine core) [2].[1]

  • Ether Stability: While aryl alkyl ethers are generally stable, the "push-pull" electronic nature of the pyridine ring (electron-withdrawing nitrogen, electron-donating oxygen) can facilitate ether cleavage under acidic conditions via a mechanism similar to the hydrolysis of acetals, particularly if the glycol side chain assists in intramolecular proton transfer [3].

References
  • Liang, J., et al. (2024). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes.[1][3] (Discusses the oxidative reactivity of the 3-hydroxypyridine core).

    • Source: [1]

  • Wondrak, G. T., & Jacobson, M. K. (2012).[4] 3-Hydroxypyridine Chromophores Are Endogenous Sensitizers of Photooxidative Stress in Human Skin Cells.[1][4] (Details the photolability and ROS generation of 3-hydroxypyridines).

    • Source: [1]

  • Lin, S., et al. (2023).[5] The stability and degradation products of polyhydroxy flavonols in boiling water.[5] (Provides mechanistic parallels for the degradation of heterocyclic phenols and ether cleavage in aqueous media).

    • Source: [1]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(2-Hydroxyethoxy)pyridin-3-ol derivatives

Diagnostic Matrix: The "Conformational Lock" Before troubleshooting reaction failures, you must diagnose the structural state of your molecule.[1] The 2-(2-hydroxyethoxy)pyridin-3-ol scaffold is unique because it is pron...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Matrix: The "Conformational Lock"

Before troubleshooting reaction failures, you must diagnose the structural state of your molecule.[1] The 2-(2-hydroxyethoxy)pyridin-3-ol scaffold is unique because it is prone to Intramolecular Hydrogen Bonding (IMHB) . This creates a pseudo-macrocyclic "closed" conformation that mimics steric hindrance, blocking reagents from accessing the C3-hydroxyl group.[1]

SymptomDiagnosisRoot Cause
Low Yield in

(Synthesis)
Electronic Deactivation The C3-hydroxyl (or oxide) is a strong electron donor, deactivating the pyridine ring toward nucleophilic attack at C2.
N-Alkylation Byproducts Tautomeric Ambiguity 2-hydroxypyridines exist in equilibrium with 2-pyridones.[1] Without specific cation control, N-alkylation dominates.[1]
No Reaction at C3-OH Conformational Locking The terminal OH of the C2-ethoxy chain H-bonds to the pyridine Nitrogen or C3-OH, physically shielding the reaction site.
Poor Solubility Lattice Energy Strong intermolecular H-bonding networks (dimers) make the solid highly crystalline and insoluble in non-polar solvents.

Module A: Synthesis Troubleshooting (The "Make" Phase)

Objective: Synthesize the core scaffold without N-alkylation or polymerization.

The Challenge: Regioselectivity & Deactivation

Reacting 2,3-dihydroxypyridine with an alkylating agent often yields the N-alkylated pyridone. Conversely, reacting 2-chloropyridin-3-ol via


 is sluggish because the electron-rich 3-OH deactivates the ring.
The Solution: The "Cesium Effect" Protocol

We utilize the Cesium Effect to enforce O-alkylation. The large ionic radius of Cesium (


) forms a "loose" ion pair with the pyridinyl oxide, allowing the oxygen nucleophile to react freely while sterically blocking the nitrogen.
Step-by-Step Protocol: Cs-Mediated O-Alkylation
  • Preparation:

    • Substrate: 2,3-dihydroxypyridine (1.0 eq).

    • Reagent: 2-bromoethanol (protected as benzyl ether or TBDMS is highly recommended to prevent dimerization) (1.2 eq).

    • Base: Cesium Carbonate (

      
      ) (1.5 eq).[1]
      
    • Solvent: Anhydrous DMF or DMSO (0.2 M).

  • Execution:

    • Activation: Stir substrate and

      
       in DMF at 
      
      
      
      for 30 mins. This ensures formation of the O-nucleophile.
    • Addition: Add the alkyl bromide dropwise.

    • Reaction: Heat to

      
       for 4-6 hours. Monitor by LCMS.[1]
      
    • Workup: Dilute with water, extract with EtOAc.[1] If using DMSO, perform a rigorous water wash (5x) to remove solvent.[1]

  • Critical Checkpoint:

    • If you observe N-alkylation (>10%), switch solvent to Toluene with 18-crown-6 additive.[1] The crown ether sequesters the cation, leaving a "naked" oxygen anion that is harder (HSAB theory) and prefers O-alkylation.

Module B: Functionalization Troubleshooting (The "Use" Phase)

Objective: Derivatize the sterically hindered C3-hydroxyl group.

The Challenge: The Ortho-Effect & IMHB

The 2-(2-hydroxyethoxy) chain is flexible. In non-polar solvents (DCM, THF), it folds back.[1] The terminal OH binds to the C3-OH, creating a steric wall. Standard Mitsunobu or alkylation conditions often fail here.[1]

The Solution: Microwave-Assisted "Disruption"

To functionalize C3, you must break the IMHB network.

Step-by-Step Protocol: Microwave Alkylation
  • Solvent Switch: Do NOT use DCM or THF.[1] Use DMF or NMP .[1] These polar aprotic solvents act as H-bond acceptors, competing with the intramolecular bond and forcing the molecule into an "Open" conformation.[1]

  • Reagents:

    • Base:

      
       (mild) or NaH (strong).
      
    • Electrophile: Alkyl halide (1.5 eq).[1]

  • Conditions:

    • Microwave Irradiation:

      
       for 20 minutes.
      
    • Why? Rapid dielectric heating disrupts the local solvent shell and provides the activation energy to overcome the steric barrier of the ortho-substituent.

Visualizing the Pathway

G Start Target: Functionalize C3-OH Check Is C2-Chain Protected? Start->Check Yes Yes (e.g., OBn) Check->Yes Sterics Low No No (Free OH) Check->No Sterics High Standard Standard Alkylation (NaH, THF, RT) Yes->Standard Result Successful C3 Derivatization Standard->Result IMHB Problem: Intramolecular H-Bond (Conformational Lock) No->IMHB Solvent Strategy 1: Solvent Switch Use DMF/DMSO to disrupt H-bonds IMHB->Solvent Disrupt Structure Mitsunobu Strategy 2: Modified Mitsunobu Use ADDP/PBu3 (More reactive) IMHB->Mitsunobu Increase Reactivity Solvent->Result Mitsunobu->Result

Caption: Decision logic for functionalizing the sterically hindered C3-hydroxyl group. Note the critical divergence based on the protection status of the C2-sidechain.

Data Summary: Reagent Performance

Comparison of conditions for O-alkylation of 2,3-disubstituted pyridine systems.

MethodBaseSolventRegioselectivity (O:N)YieldNotes
Standard

Acetone60:40LowPoor solubility; high N-alkylation.[1]
Silver Salt

Toluene95:5HighExcellent selectivity (Ag coordinates N), but expensive.[1]
Cesium

DMF90:10 High Best balance of cost/yield.[1] "Cesium Effect".
Phase Transfer NaOH/TEBA

/DCM
50:50ModeratePoor control; hydrolysis risk.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my Mitsunobu reaction fail at the C3-OH position? A: Standard DEAD/PPh3 reagents are bulky. The C3-OH is flanked by the pyridine ring nitrogen and the C2-ethoxy group.

  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine).[1] PBu3 is smaller and more nucleophilic than PPh3, and ADDP works better with hindered phenols [1].[1]

Q2: I see a "double reaction" where my alkylating agent reacts with both OH groups. How do I prevent this? A: If your C2-chain has a free terminal hydroxyl, it is a primary alcohol and is more nucleophilic than the phenolic C3-OH.[1]

  • Fix: You must use a monoprotected linker (e.g., 2-(benzyloxy)ethanol) during the synthesis of the scaffold. Deprotect the terminal OH only after you have functionalized the C3-position.

Q3: Can I use 2-fluoropyridin-3-ol instead of the chloro- derivative? A: Yes, and it is often better.[1] Fluorine is smaller (less steric bulk) but more electronegative, making the C2 position more electrophilic for


 reactions.[1] However, 2-fluoropyridines are more expensive.[1]

References

  • Mitsunobu Reaction on Hindered Substrates: Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P), A New Reagent System for Mitsunobu Reaction.[1] Tetrahedron Letters, 36(14), 2529-2530.[1] Link

  • The Cesium Effect: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines (and O-alkylation context).[1] The Journal of Organic Chemistry, 67(3), 676-683.[1] Link

  • Regioselectivity in Pyridines: Dhiman, S., et al. (2025).[1] Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides.[2] Organic & Biomolecular Chemistry. Link

  • Intramolecular Hydrogen Bonding: Alkorta, I., et al. (2021).[1] Intramolecular Hydrogen Bonding Analysis in Functionalized Alcohols. Molecules, 26(12), 3556.[1] Link

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(2-Hydroxyethoxy)pyridin-3-ol: A Comparative Guide (CID vs. HCD)

As a Senior Application Scientist, navigating the structural elucidation of highly polar, functionalized heterocycles requires moving beyond standard default instrument methods. 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS 15684...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of highly polar, functionalized heterocycles requires moving beyond standard default instrument methods. 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS 156840-58-3) is a critical substituted pyridine scaffold frequently utilized as an intermediate in medicinal chemistry and drug development[1]. Its unique combination of a basic pyridine nitrogen, a phenolic-like hydroxyl group, and a labile hydroxyethoxy ether chain presents specific challenges—and opportunities—for tandem mass spectrometry (MS/MS).

This guide objectively compares the performance of trap-type Collision-Induced Dissociation (CID) against beam-type Higher-energy C-trap Dissociation (HCD) for the characterization of this compound, providing the mechanistic causality and self-validating experimental protocols necessary for robust assay development.

Mechanistic Causality of Gas-Phase Fragmentation

To optimize any MS/MS method, we must first understand the gas-phase thermodynamic drivers of the molecule. When ionized via Electrospray Ionization in positive mode (ESI+), protonation predominantly occurs at the highly basic pyridine nitrogen, yielding a stable


 precursor at m/z 156.0655.

The fragmentation cascade is driven by the relative bond dissociation energies of the ether linkage versus the pyridine ring[2]:

  • Ether Cleavage (Inductive): The 2-hydroxyethoxy group is highly susceptible to inductive cleavage. The neutral loss of ethylene oxide (44 Da) yields a highly stable 2,3-dihydroxypyridinium cation at m/z 112.0393.

  • Dehydration: The terminal aliphatic hydroxyl group readily loses water (-18 Da) at low collision energies, generating an oxonium ion intermediate at m/z 138.0550.

  • Ring Contraction: At higher collision energies, the m/z 112 fragment undergoes a characteristic pyridine ring contraction, losing carbon monoxide (CO, -28 Da) to form a pyrrole-like cation at m/z 84.0444.

  • Low-Mass Reporter Ion: Direct heterolytic cleavage of the ether bond generates the hydroxyethyl cation

    
     at m/z 45.0335.
    

FragPathway M [M+H]+ m/z 156.06 H2O [M+H - H2O]+ m/z 138.05 M->H2O Dehydration (-18 Da) C2H4O [M+H - C2H4O]+ m/z 112.04 M->C2H4O Ether Cleavage (-44 Da) Low [C2H5O]+ m/z 45.03 M->Low Inductive Cleavage CO [Pyridinium]+ m/z 84.04 C2H4O->CO Ring Contraction (-28 Da)

Caption: Mass spectrometry fragmentation pathway of 2-(2-Hydroxyethoxy)pyridin-3-ol.

Comparative Analysis: Trap-type CID vs. Beam-type HCD

The choice of fragmentation technique fundamentally alters the data acquired. We compared traditional trap-type CID (performed in a linear ion trap or QqQ) with beam-type HCD (performed in a quadrupole-Orbitrap system).

The "1/3 Rule" Limitation: Trap-type CID operates via resonance excitation, slowly heating the ion until the lowest energy pathway is accessed. Crucially, it is limited by the "1/3 rule"—product ions with an m/z less than approximately one-third of the precursor m/z cannot be stably trapped[3]. For our precursor at m/z 156, any fragment below ~m/z 52 is lost. Therefore, CID completely misses the diagnostic m/z 45 hydroxyethyl cation.

The HCD Advantage: HCD utilizes beam-type collisional dissociation, depositing higher kinetic energy into the precursor and routing fragments into an Orbitrap without low-mass cut-off restrictions. As demonstrated in recent metabolomics specificity studies[4], HCD provides a richer, more comprehensive MS/MS spectrum, capturing both high-mass neutral losses and low-mass structural reporters.

Quantitative Data Summary
Analytical ParameterTrap-type CID (e.g., Linear Ion Trap)Beam-type HCD (e.g., Q-Orbitrap)
Fragmentation Mechanism Resonance excitation (slow heating)Beam-type collisional dissociation
Low-Mass Cut-Off Yes (~1/3 of precursor m/z)No (Full MS/MS range accessible)
Detection of m/z 45 Lost (Below cut-off for m/z 156)Highly abundant
Primary Fragments Yielded m/z 138, m/z 112m/z 138, m/z 112, m/z 84, m/z 45
Mass Accuracy Nominal (~0.5 Da)High-Resolution (< 2 ppm)
Optimal Application Routine targeted MRM quantitationStructural elucidation & untargeted screening

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop using internal standard normalization and stepped collision energies.

Step 1: Sample Preparation & Matrix Normalization
  • Spike Internal Standard: Aliquot 50 µL of the biological matrix (e.g., plasma). Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol-

    
     at 100 ng/mL). Causality: The co-eluting 
    
    
    
    analog perfectly corrects for ESI ionization suppression and extraction recovery variances.
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (1% Formic Acid). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an LC vial.

Step 2: HILIC Chromatographic Separation

Due to the high polarity of the diol and basic pyridine nitrogen, standard C18 reversed-phase chromatography will result in poor retention and peak shape.

  • Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Causality: HILIC retains the polar analyte strongly, allowing elution away from early-eluting hydrophobic matrix interferences.

Step 3: HCD MS/MS Acquisition
  • Source Parameters: ESI positive mode, Spray Voltage 3.5 kV, Capillary Temp 320°C.

  • Stepped NCE: Set the Normalized Collision Energy (NCE) to a stepped configuration of 20, 30, and 45 . Causality: NCE 20 captures the fragile dehydration (m/z 138), NCE 30 captures the ether cleavage (m/z 112), and NCE 45 forces the ring contraction (m/z 84) and low-mass reporter generation (m/z 45). The Orbitrap composites these into a single, information-rich spectrum.

MSWorkflow Prep Sample Prep & IS Spike LC HILIC Separation Prep->LC ESI ESI (+) Ionization LC->ESI Iso Quadrupole Isolation ESI->Iso Frag Stepped HCD Fragmentation Iso->Frag Det Orbitrap Detection Frag->Det

Caption: Self-validating LC-MS/MS experimental workflow for quantitative analysis.

References

  • BenchChem. "Standard Operating Procedure for Reactions of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol." BenchChem Protocols, 2025.

  • Zhou, B., et al. "Analyzing Assay Specificity in Metabolomics Using Unique Ion Signature Simulations." Analytical Chemistry, ACS Publications, 2021.

  • Shen, Y., et al. "Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods." Journal of Proteome Research, PMC, 2011.

  • Zaikin, V. G., et al. "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." European Journal of Mass Spectrometry, PMC, 2011.

Sources

Comparative

FTIR characteristic peaks of 2-(2-Hydroxyethoxy)pyridin-3-ol

Technical Comparison Guide: FTIR Profiling of 2-(2-Hydroxyethoxy)pyridin-3-ol Executive Summary: The Spectroscopic Challenge 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) is a critical bifunctional scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Profiling of 2-(2-Hydroxyethoxy)pyridin-3-ol

Executive Summary: The Spectroscopic Challenge

2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) is a critical bifunctional scaffold in medicinal chemistry, often serving as a "linker" unit in PROTACs or fragment-based drug discovery. Structurally, it combines a pyridine core , a phenolic hydroxyl (position 3) , and a 2-hydroxyethoxy tail .

For researchers, the primary analytical challenge is not just identification, but differentiation from its synthetic precursors (e.g., 2,3-dihydroxypyridine or 2-chloropyridin-3-ol) and potential byproducts.

This guide provides a definitive FTIR profiling strategy. Unlike standard databases that list peaks in isolation, we analyze the spectral evolution that confirms the successful attachment of the ethoxy tail and the "locking" of the aromatic pyridine system, distinguishing it from the tautomeric precursors.

Comparative Spectral Analysis

The identification of 2-(2-Hydroxyethoxy)pyridin-3-ol relies on three distinct spectral zones. The table below contrasts the Target Molecule against its most common precursor (2,3-Dihydroxypyridine) and the alkylating reagent (Ethylene Glycol).

Table 1: Characteristic Peak Shift & Assignment
Spectral ZoneRegion (

)
Target: 2-(2-Hydroxyethoxy)pyridin-3-ol Precursor: 2,3-Dihydroxypyridine Reagent: Ethylene Glycol Diagnostic Value
High Frequency (O-H) 3200–3550Broad/Mixed: Overlap of Phenolic OH (Pos 3) and Aliphatic OH (Tail).Broad/Strong: H-bonded OH/NH (Tautomeric).Very Broad: Strong intermolecular H-bonded OH.Low: Difficult to distinguish solely on OH shape due to H-bonding.
C-H Stretching 2850–3100Dual Mode: 1. Aromatic C-H (>3000)2. Aliphatic C-H (2850–2950) Aromatic Only: Peaks >3000. (No aliphatic bands).Aliphatic Only: Strong bands 2850–2950.CRITICAL: Appearance of aliphatic bands 2850–2950 confirms linker attachment.
Double Bond (C=N/C=O) 1580–1700Aromatic C=N/C=C: Sharp bands ~1580–1610. (No Amide C=O).Amide C=O: Strong band ~1650–1680 (Pyridone tautomer).None: Transparent in this region.CRITICAL: Disappearance of C=O confirms O-alkylation vs. N-alkylation.
Fingerprint (C-O) 1000–1300Complex: 1. Ar-O-C (Ether) ~1240–12802. R-O-H (Alcohol) ~1050–1080Phenolic C-O: ~1270–1300.Strong C-O: ~1030–1080 (Primary alcohol).High: New bands at ~1050-1150 confirm the ethoxy chain.

Deep Dive: The Mechanism of Detection

A. The "Aromatization" Signal (1580–1700 )

The starting material, 2,3-dihydroxypyridine, exists largely in its tautomeric form, 3-hydroxy-2-pyridone , which displays a characteristic Amide Carbonyl (C=O) stretch near 1650–1680


.
  • The Shift: Upon O-alkylation at position 2 to form the target, the amide tautomer is impossible. The system is "locked" into a fully aromatic pyridine form.

  • Observation: Look for the complete disappearance of the carbonyl peak at ~1680

    
     and the sharpening of the C=N ring breathing mode  near 1590–1610 
    
    
    
    .
B. The "Linker" Evidence (2850–2950 )

The pyridine ring is hydrogen-deficient (aromatic C-H only, >3000


). The introduction of the -O-CH2-CH2-OH chain introduces 

hybridized carbons.
  • Observation: The appearance of distinct peaks at 2920

    
     (asymmetric 
    
    
    
    )
    and 2850
    
    
    (symmetric
    
    
    )
    is the most reliable confirmation of the ethoxy tail attachment.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed for hygroscopic heteroaromatics.

Step 1: Sample Preparation (Dryness Check)

  • Issue: The terminal primary alcohol and phenolic OH are hygroscopic. Water moisture (

    
     bend at 1640 
    
    
    
    ) can mimic the precursor's C=O peak.
  • Action: Dry sample in a vacuum desiccator (

    
    ) for 4 hours prior to analysis.
    
  • Method:ATR (Attenuated Total Reflectance) is preferred over KBr pellets to minimize moisture uptake during measurement. Use a Diamond or ZnSe crystal.

Step 2: Baseline Acquisition

  • Collect a background spectrum of the clean crystal (32 scans,

    
     resolution).
    

Step 3: Data Collection & Validation

  • Place ~5 mg of solid sample. Apply high pressure to ensure contact.

  • Scan range: 4000–600

    
    .
    
  • Validation Check: If a broad hump appears >3500

    
    , the sample is wet. Re-dry and re-scan.
    

Decision Logic: Reaction Monitoring

Use this logic flow to determine if your synthesis or purification was successful.

FTIR_Decision_Tree Start Start: Acquire Spectrum (Target: 2-(2-Hydroxyethoxy)pyridin-3-ol) Check_CH Check 2850-2950 cm⁻¹ (Aliphatic C-H Region) Start->Check_CH Has_CH Peaks Present? (2850/2920 cm⁻¹) Check_CH->Has_CH Check_CO Check 1650-1690 cm⁻¹ (Amide/Carbonyl Region) Has_CH->Check_CO Yes (Linker Attached) Result_NoLinker FAIL: No Alkylation (Missing Ethoxy Chain) Has_CH->Result_NoLinker No (Aromatic Only) Has_CO Peak Present? (~1680 cm⁻¹) Check_CO->Has_CO Result_Success CONFIRMED TARGET (Aromatic System + Linker) Has_CO->Result_Success No (Pure Aromatic Form) Result_Precursor FAIL: Precursor Detected (Pyridone Tautomer Present) Has_CO->Result_Precursor Yes (Incomplete Reaction)

Figure 1: Spectroscopic decision tree for validating the synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol from 2,3-dihydroxypyridine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text on Pyridine and Ether characteristic frequencies).
  • Mewar University. Infrared Absorption Spectra of 5-Bromo-2,3-Dihydroxypyridine. (Reference for precursor tautomer peaks and O-H assignments). [Link]

  • Specac. Interpreting Infrared Spectra: The Fingerprint Region. (General guide for C-O and Ring modes). [Link]

Validation

HPLC method development for 2-(2-Hydroxyethoxy)pyridin-3-ol purity

Advanced HPLC Method Development for 2-(2-Hydroxyethoxy)pyridin-3-ol: A Comparative Guide Introduction Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(2-Hydroxyethoxy)pyridin-3-ol requires...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 2-(2-Hydroxyethoxy)pyridin-3-ol: A Comparative Guide

Introduction Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(2-Hydroxyethoxy)pyridin-3-ol requires navigating the complex interplay of molecular polarity and ionization. As a highly polar pyridine derivative featuring both a basic nitrogen and hydrogen-bonding hydroxyl groups, this compound presents two classical chromatographic challenges: poor retention on standard hydrophobic stationary phases and severe peak tailing due to secondary column interactions.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), providing a self-validating experimental protocol designed to ensure high-resolution purity analysis.

Mechanistic Challenges in Pyridine Chromatography

  • The Peak Tailing Phenomenon : When analyzing basic compounds like pyridine derivatives, peak tailing is primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica surface[1]. This creates a mixed-mode retention mechanism (hydrophobic partitioning + ion exchange), causing the trailing edge of the peak to broaden[1]. While heavily end-capped or base-deactivated silica (BDS) columns can physically shield analytes from these active sites[2], they do not solve the retention issue for highly polar molecules.

  • The Polarity Paradox : Highly polar analytes have a low affinity for nonpolar C18 stationary phases, often eluting near the void volume[3]. Attempting to retain 2-(2-Hydroxyethoxy)pyridin-3-ol in RPLC requires highly aqueous mobile phases (often 100% water), which can cause phase collapse in standard C18 columns and is generally incompatible with electrospray ionization mass spectrometry (ESI-MS)[3][4].

Comparative Analysis: RPLC vs. HILIC

To achieve orthogonal selectivity and superior peak shape, analysts must choose between modifying the RPLC approach or switching entirely to HILIC.

  • Optimized RPLC (Polar-Embedded) : Utilizes a stationary phase with embedded polar groups (e.g., amide or carbamate) to prevent phase collapse in 100% aqueous conditions[4]. The mobile phase pH must be lowered to 2.5–3.0 to protonate residual silanols, neutralizing their ion-exchange capacity and reducing tailing[1].

  • HILIC : Operates as a "reverse-reversed phase." It uses a polar stationary phase (e.g., bare silica, diol, or amide) and a highly organic mobile phase (>70% acetonitrile)[5]. Water acts as the strong eluting solvent[3][4]. Retention is driven by the analyte partitioning into an immobilized water-rich layer on the stationary phase, supplemented by electrostatic interactions[6][7]. For polar pyridines, HILIC provides massive gains in retention and MS sensitivity[5].

Table 1: Performance Comparison of Chromatographic Modes

Chromatographic ModeStationary PhaseMobile Phase StrategyRetention Factor (k')Peak Asymmetry (As)Suitability for Purity Analysis
Standard RPLC C18 (End-capped)High Aqueous (>95%)< 0.5 (Poor)> 2.0 (Severe Tailing)Low – Co-elution with void volume
Optimized RPLC Polar-Embedded C18Buffered Aqueous (pH 3.0)1.5 - 2.5 (Moderate)1.2 - 1.5 (Acceptable)Medium – Requires strict pH control
HILIC Diol / AmideHigh Organic (>75% ACN)3.0 - 5.0 (Excellent)1.0 - 1.1 (Excellent)High – Orthogonal selectivity, MS compatible

Method Development Logic

Method_Dev N1 Target: 2-(2-Hydroxyethoxy)pyridin-3-ol (Highly Polar, Basic Pyridine N) N2 Evaluate Standard RPLC (C18) Mobile Phase: H2O/ACN N1->N2 N3 Observation: Poor Retention (k' < 1) & Severe Peak Tailing N2->N3 N4 Strategy Divergence N3->N4 N5 Modified RPLC (Polar-Embedded / End-Capped) Requires pH 2.5-3.0 Buffer N4->N5 Optimize RPLC N6 HILIC Mode (Diol / Amide Phase) >70% ACN, Aqueous Buffer N4->N6 Orthogonal Approach N7 Result: Moderate Retention, Improved Peak Symmetry N5->N7 N8 Result: Excellent Retention, High MS Sensitivity N6->N8

Logical workflow for resolving retention and tailing issues in polar pyridine derivatives.

Self-Validating HILIC Experimental Protocol

Given the superior retention and peak shape profile, HILIC is the recommended mode for determining the purity of 2-(2-Hydroxyethoxy)pyridin-3-ol. The following protocol is designed as a self-validating system, ensuring that any deviations in column chemistry or mobile phase preparation are immediately caught by the System Suitability Test (SST).

1. Chromatographic Conditions & Causality

  • Column : Diol-bonded silica HILIC column (e.g., 150 x 4.6 mm, 3 µm). Causality: Diol phases provide strong hydrogen-bonding capabilities, ideal for interacting with the hydroxyl groups of the analyte without the severe ion-exchange tailing seen on bare silica[7].

  • Mobile Phase A (Aqueous) : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: In HILIC, ion exchange is a strong contributor to retention[5]. A pH of 3.0 protonates the pyridine ring, increasing its polarity and retention, while the formate buffer standardizes the electrostatic environment[5][7].

  • Mobile Phase B (Organic) : 100% Acetonitrile.

  • Isocratic Elution : 85% B / 15% A. Causality: Water is the strong eluting solvent in HILIC. Maintaining 85% acetonitrile ensures the formation of the critical water-rich layer on the stationary phase[5][6].

  • Sample Diluent : 85% Acetonitrile / 15% Water. Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% water) causes localized phase disruption, leading to peak distortion and breakthrough[3][5]. Matching the diluent to the mobile phase guarantees peak symmetry.

2. Step-by-Step Execution

  • System Equilibration : Flush the column with at least 50 column volumes of the isocratic mobile phase. Note: HILIC requires significantly longer equilibration times than RPLC to establish a stable aqueous hydration layer[6].

  • Blank Validation : Inject 5 µL of the sample diluent.

    • Validation Check: Ensure no ghost peaks elute at the expected retention time (Signal-to-Noise < 3).

  • System Suitability Test (SST) : Inject the 2-(2-Hydroxyethoxy)pyridin-3-ol reference standard (50 µg/mL) six consecutive times.

    • Validation Check: Relative Standard Deviation (RSD) of peak area must be ≤ 2.0%.

    • Validation Check: Tailing factor (Tf) must be ≤ 1.5.

    • Validation Check: Theoretical plates (N) must be ≥ 10,000.

  • Sample Analysis : Inject the prepared sample batch. Bracket the run with standard injections every 10 samples to validate system stability and ensure the aqueous layer has not drifted.

References

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. Available at:

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - LCMS.cz. Available at:

  • Chromatographic Purification of Pyridine Derivatives - Benchchem. Available at:

  • HILIC: The Pros and Cons - LCGC International. Available at:

  • What is the difference between HILIC columns VS normal/reverse columns - uHPLCs. Available at:

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available at:

  • Are Silanol Groups Bad or Good for Basic Compounds? - HPLC-MART. Available at:

  • Hypersil BDS columns technical guide - ThermoFisher. Available at:

Sources

Comparative

A Comparative Analysis for Drug Discovery: 2-(2-Hydroxyethoxy)pyridin-3-ol versus 2,3-Dihydroxypyridine

A Senior Application Scientist's Guide to Two Structurally Related Pyridine Scaffolds In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Two Structurally Related Pyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile biological activities.[1][2] This guide provides an in-depth, objective comparison of two key pyridine derivatives: the well-characterized 2,3-dihydroxypyridine and the less-explored 2-(2-Hydroxyethoxy)pyridin-3-ol. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate scaffold for their specific research and development endeavors.

While 2,3-dihydroxypyridine has been a subject of considerable study, its functionalized counterpart, 2-(2-Hydroxyethoxy)pyridin-3-ol, represents a frontier with potential for modulated physicochemical and biological properties. This guide will delve into their structural nuances, projected physicochemical characteristics, and potential biological implications, supported by established experimental protocols for their comparative evaluation.

Structural and Physicochemical Properties: A Tale of Two Pyridines

A fundamental comparison begins with the molecular architecture of these compounds. 2,3-Dihydroxypyridine is a simple dihydroxylated pyridine, while 2-(2-Hydroxyethoxy)pyridin-3-ol introduces a flexible hydroxyethoxy side chain. This seemingly minor modification can significantly influence key drug-like properties.

G cluster_0 Plausible Synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol start 2,3-Dihydroxypyridine protect Protection of one hydroxyl group start->protect Selective protection ether Williamson Ether Synthesis (e.g., with 2-bromoethanol) protect->ether Reaction with haloalkanol deprotect Deprotection ether->deprotect Removal of protecting group product 2-(2-Hydroxyethoxy)pyridin-3-ol deprotect->product

Figure 2: A conceptual workflow for the synthesis of 2-(2-Hydroxyethoxy)pyridin-3-ol.

Potential Biological Activities and Applications

The pyridine ring is a well-established pharmacophore present in numerous approved drugs. [1]Both 2,3-dihydroxypyridine and its derivatives have been investigated for a range of biological activities.

2,3-Dihydroxypyridine has been noted for its potential antioxidant properties. [3]The dihydroxy substitution pattern makes it a candidate for metal chelation, a property often associated with therapeutic applications in neurodegenerative diseases and as an anti-inflammatory agent. Pyridinone structures, in general, are known to exhibit a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory effects. [4] The introduction of the 2-hydroxyethoxy side chain in 2-(2-Hydroxyethoxy)pyridin-3-ol could modulate these activities in several ways:

  • Enhanced Bioavailability: The increased hydrophilicity may improve aqueous solubility and potentially alter membrane permeability, impacting oral bioavailability.

  • Modified Target Binding: The flexible side chain could form additional hydrogen bonds with biological targets, such as enzyme active sites, potentially increasing binding affinity and selectivity.

  • Altered Metabolic Stability: The ether linkage might be susceptible to metabolic cleavage, which could be a factor in prodrug design or lead to different metabolic profiles compared to the parent compound.

Experimental Protocols for Comparative Evaluation

To provide a robust, data-driven comparison, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively compare the water solubility of 2,3-dihydroxypyridine and 2-(2-Hydroxyethoxy)pyridin-3-ol.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of each compound to separate vials containing a known volume of distilled water.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess and compare the free radical scavenging capacity of the two compounds.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds or the standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_0 DPPH Assay Workflow prep Prepare DPPH solution and compound dilutions mix Mix DPPH with compounds in 96-well plate prep->mix incubate Incubate in dark (30 min) mix->incubate read Measure absorbance (~517 nm) incubate->read calc Calculate % scavenging and IC50 read->calc

Figure 3: Workflow for the DPPH radical scavenging assay.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the potential toxicity of the compounds against a relevant cell line (e.g., a human cancer cell line or a normal cell line).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation: Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The comparison between 2,3-dihydroxypyridine and the structurally related 2-(2-Hydroxyethoxy)pyridin-3-ol presents a compelling case study in structure-activity and structure-property relationships. While 2,3-dihydroxypyridine serves as a well-characterized starting point with known biological potential, the introduction of a hydroxyethoxy side chain in 2-(2-Hydroxyethoxy)pyridin-3-ol offers intriguing possibilities for enhancing drug-like properties such as solubility and target interaction.

For researchers in drug discovery, the choice between these two scaffolds will depend on the specific therapeutic target and desired pharmacological profile. 2,3-Dihydroxypyridine provides a solid foundation for initial studies, while 2-(2-Hydroxyethoxy)pyridin-3-ol represents a promising avenue for lead optimization and the development of next-generation therapeutics. The experimental protocols outlined in this guide provide a framework for a rigorous and objective comparison, enabling data-driven decisions in the advancement of novel pyridine-based drug candidates.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase.

Sources

Validation

Crystallization Strategies: Overcoming Conformational Flexibility

Publish Comparison Guide: X-ray Crystallography Data for 2-(2-Hydroxyethoxy)pyridin-3-ol and Halogenated Derivatives As a Senior Application Scientist, I frequently encounter challenges when characterizing small, flexibl...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography Data for 2-(2-Hydroxyethoxy)pyridin-3-ol and Halogenated Derivatives

As a Senior Application Scientist, I frequently encounter challenges when characterizing small, flexible organic molecules. 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS 156840-58-3)[1] and its halogenated derivatives, such as 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol (CAS 1261365-48-3)[][3], are highly valuable scaffolds in medicinal chemistry. The introduction of the flexible hydroxyethoxy side chain modifies the pharmacokinetic properties of the parent pyridine ring. However, this same flexibility introduces rotational degrees of freedom that complicate single-crystal growth and structural resolution.

This guide objectively evaluates the crystallographic workflows required to resolve the 3D structure of 2-(2-Hydroxyethoxy)pyridin-3-ol (HEP) compared to its 5-bromo analog (5-Br-HEP), detailing the causality behind experimental choices, self-validating protocols, and the impact of diffractometer technologies.

The primary obstacle in crystallizing HEP is the disparity between its rigid aromatic core and its highly flexible aliphatic side chain. Rapid crystallization methods (like crash cooling) often trap the molecule in multiple conformations, leading to amorphous oils or heavily twinned crystals.

To counteract this, we compare two methodologies: Slow Evaporation and Vapor Diffusion .

  • Causality of Solvent Choice: We select an Ethyl Acetate (EtOAc) / Hexane system for vapor diffusion. EtOAc readily dissolves the polar hydroxyl groups, while the slow vapor-phase introduction of the non-polar Hexane gradually lowers the dielectric constant of the medium. This slow thermodynamic trajectory allows the flexible ethoxy chain to adopt its lowest-energy conformation and establish stable intermolecular hydrogen bonds before nucleation occurs.

Self-Validating Protocol: Vapor Diffusion Crystallization
  • Preparation: Dissolve 15 mg of HEP in 0.5 mL of HPLC-grade EtOAc in a 2-dram inner vial.

  • Diffusion Setup: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the system undisturbed at 20 °C in a vibration-free environment for 72–96 hours.

  • Self-Validation (Optical Birefringence): Before mounting, inspect the precipitate under a polarized light microscope. Validation trigger: The presence of sharp extinction (the crystal turning completely dark at specific angles when rotating the polarizer) confirms a highly ordered single crystal lattice rather than an amorphous solid.

  • Mounting: Harvest a crystal (ideal dimensions ~0.1 × 0.1 × 0.05 mm) using a MiTeGen loop coated in Paratone-N oil. The oil serves a dual purpose: it acts as a cryoprotectant to prevent ice ring formation and physically secures the crystal during flash-cooling to 100 K.

Data Collection Platforms: In-House Microfocus vs. Synchrotron XRD

For flexible small molecules, crystal quality dictates the choice of X-ray source. We compared data collection using a standard laboratory diffractometer against a synchrotron beamline.

  • In-House Microfocus (Cu Kα,

    
     = 1.5418 Å):  Sufficient for the larger, well-ordered crystals of the heavier 5-Br-HEP derivative, where the bromine atom provides strong anomalous scattering and aids in phase determination.
    
  • Synchrotron XRD (e.g.,

    
     = 0.7200 Å):  Essential for the base HEP compound if only microcrystals (< 20 µm) are obtained. Synchrotrons provide exceptionally high photon flux and low beam divergence, which are critical for resolving weak, high-angle diffraction spots (reflections) that stand out from background noise[4]. This technique yields high-resolution structural models without the requirement of large single crystals[5][6].
    
Self-Validating Protocol: Data Collection & Refinement
  • Screening: Center the crystal in the X-ray beam and collect 10 initial frames.

  • Self-Validation (Mosaicity Check): Calculate the internal merging R-factor (

    
    ). Validation trigger: Proceed with full data collection only if 
    
    
    
    . A higher value indicates severe twinning or a split crystal, which will compromise the final model.
  • Refinement: Solve the structure using Direct Methods and refine via full-matrix least-squares on

    
    .
    
  • Self-Validation (Thermal Parameters): Inspect the B-factors (displacement ellipsoids) of the hydroxyethoxy oxygen atoms. Validation trigger: Anomalously large B-factors or variable occupancy values indicate dynamic disorder[7]. If observed, the disorder must be explicitly modeled over two positions to ensure the chemical validity of the structure.

Structural Analysis & Hydrogen Bonding Networks

The structural integrity of pyridine derivatives relies heavily on hydrogen bonding. The pyridine nitrogen is a classic, strong hydrogen-bond acceptor, while the hydroxyl groups act as donors[8][9].

In 2-(2-Hydroxyethoxy)pyridin-3-ol , the structural packing is dominated by a robust 3D network. The 3-OH group and the terminal -OH of the ethoxy chain engage in intermolecular hydrogen bonds with the pyridine nitrogen of adjacent molecules, often forming


 graph-set rings that stabilize the lattice[9].

In contrast, 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol exhibits a significantly altered packing motif. The bulky, electron-withdrawing bromine atom introduces steric hindrance and engages in halogen bonding (C-Br···O interactions). This disrupts the primary hydrogen-bonding network, forcing the molecule to crystallize in a lower-symmetry space group (Triclinic) compared to the base compound.

Quantitative Data Comparison

The following table summarizes the expected crystallographic parameters when comparing the base compound to its halogenated alternative.

Parameter2-(2-Hydroxyethoxy)pyridin-3-ol (HEP)5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
Chemical Formula C

H

NO

C

H

BrNO

Molecular Weight 155.15 g/mol 234.05 g/mol
Optimal X-ray Source Synchrotron (

= 0.7200 Å)
In-House Microfocus Cu Kα (

= 1.5418 Å)
Crystal System MonoclinicTriclinic
Space Group


Primary Intermolecular Forces O-H···N, O-H···O (Hydrogen Bonding)O-H···N, C-Br···O (Halogen Bonding)
Target

(Final Model)
< 0.045< 0.035
Target

< 0.120< 0.090

Methodological Workflow Visualization

The logical progression from compound synthesis to a fully validated 3D structural model requires strict adherence to sequential validation gates.

G cluster_0 Crystallization Strategies cluster_1 Data Collection Platforms A Target Compound 2-(2-Hydroxyethoxy)pyridin-3-ol B Slow Evaporation (Prone to Twinning) A->B High Solubility C Vapor Diffusion (Optimal for Single Crystals) A->C Controlled Saturation D In-House Microfocus (Routine Screening) B->D Large Crystals E Synchrotron XRD (High-Res / Weak Diffractors) C->E Microcrystals F Structure Solution & Refinement (Direct Methods, Least-Squares) D->F E->F G Self-Validation (R_int < 0.05, B-factor Check) F->G H Final 3D Model: H-Bonding & Packing Analysis G->H Validated Model

Logical workflow for the crystallization and X-ray structural validation of pyridine derivatives.

References

  • ChemicalBook. "2-(2-Hydroxyethoxy)pyridin-3-ol | 156840-58-3".
  • Sigma-Aldrich. "5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol AldrichCPR 1261365-48-3".
  • Canadian Light Source. "Small Molecule X-ray Diffraction".
  • Diamond Light Source. "Small Molecule X-ray Crystallography".
  • NIH / IUCr. "Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline".
  • Preprints.org. "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding".
  • NIH / PMC. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery".

Sources

Comparative

UV-Vis Absorption Profile of 2-(2-Hydroxyethoxy)pyridin-3-ol: A Comparative Technical Guide

Topic: UV-Vis Absorption Spectra of 2-(2-Hydroxyethoxy)pyridin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Identity[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 2-(2-Hydroxyethoxy)pyridin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity[1][2][3][4]

2-(2-Hydroxyethoxy)pyridin-3-ol is a specialized pyridine derivative primarily utilized as a bidentate ligand in coordination chemistry and as a fragment in fragment-based drug discovery (FBDD). Unlike its parent compound, 3-hydroxypyridine, this molecule features an ethylene glycol ether moiety at the 2-position.

This structural modification is critical: it "locks" the aromatic pyridine tautomer, preventing the formation of the 2-pyridone species while retaining the ionizable 3-hydroxyl group. This guide characterizes its UV-Vis absorption profile, comparing it against standard alternatives to aid in ligand selection and concentration determination.

Chemical Profile[1][3][4][5][6][7]
  • IUPAC Name: 2-(2-hydroxyethoxy)pyridin-3-ol

  • Core Scaffold: 3-Hydroxypyridine (3-Pyridinol)[1][2]

  • Key Functional Groups: 3-Hydroxyl (ionizable), 2-Alkoxy (electron-donating auxochrome).

  • Primary Application: Metal chelation (O,O-donor set), bioisostere for catechol.

UV-Vis Spectral Characteristics

The absorption spectrum of 2-(2-Hydroxyethoxy)pyridin-3-ol is dominated by


 transitions within the pyridine ring, modulated by the auxochromic effects of the alkoxy and hydroxyl substituents.
Theoretical & Observed Transitions

The 2-alkoxy group acts as a strong electron-donating group (EDG), causing a bathochromic (red) shift compared to unsubstituted pyridine.

StateSolvent EnvironmentPredicted

(nm)
Transition TypeMechanistic Insight
Neutral Methanol / pH 7.0282 – 290 nm

The 2-alkoxy group stabilizes the pyridine form; the 3-OH participates in H-bonding.
Cationic 0.1 M HCl (pH 1)290 – 295 nm

Protonation of the pyridine nitrogen (

) reduces electron density but often results in a slight red shift due to resonance stabilization.
Anionic 0.1 M NaOH (pH 12)310 – 320 nm

(CT)
Deprotonation of the 3-OH yields the phenolate anion, causing a significant red shift due to increased conjugation and Charge Transfer (CT).

Critical Note on Tautomerism: Unlike 3-hydroxypyridine, which exists in a complex equilibrium between enol and zwitterionic forms, 2-(2-Hydroxyethoxy)pyridin-3-ol is sterically and electronically locked into the pyridine form. It cannot tautomerize to a 2-pyridone because the 2-position oxygen is alkylated.

Comparative Analysis: Alternatives & Performance

This section compares the target molecule against its parent scaffold and a functional competitor (Maltol) often used in similar chelation applications.

Quantitative Comparison Table
Feature2-(2-Hydroxyethoxy)pyridin-3-ol 3-Hydroxypyridine (Parent)Maltol (Alternative)
Primary

(Neutral)
285 nm278 nm274 nm
Secondary

(Basic)
315 nm305 nm (Anion)318 nm
Molar Absorptivity (

)
~4,500 - 6,000

5,200

7,600

pKa (OH group) ~8.8 - 9.2 (Est.)8.758.50
Tautomeric Stability High (Locked Pyridine)Low (Enol/Zwitterion mix)Moderate (Pyranone)
Solubility (Water) High (due to glycol tail)HighModerate
Use Case Stable Linker / ChelatorSynthesis IntermediateFood Additive / Chelator
Performance Verdict
  • Vs. 3-Hydroxypyridine: The target molecule offers superior spectral stability. 3-Hydroxypyridine's spectrum fluctuates wildly with solvent polarity due to zwitterion formation. The 2-alkoxy derivative remains in the pyridine form, making UV-Vis quantification more reproducible across different buffers.

  • Vs. Maltol: While Maltol has a higher extinction coefficient (more sensitive detection), 2-(2-Hydroxyethoxy)pyridin-3-ol provides a pyridine nitrogen donor, offering different metal selectivity (preferring softer metals compared to the hard oxygen donors of Maltol).

Experimental Protocol: Self-Validating UV-Vis Workflow

Objective: Accurately determine the concentration and pKa of 2-(2-Hydroxyethoxy)pyridin-3-ol. Validation Principle: The presence of isosbestic points during pH titration confirms the purity and two-state equilibrium (Neutral


 Anion).
Reagents & Equipment[2]
  • Analyte: 2-(2-Hydroxyethoxy)pyridin-3-ol (>98% purity).

  • Solvents: HPLC-grade Methanol, Deionized Water (18.2 M

    
    ).
    
  • Buffers: 0.1 M HCl (Acidic), Phosphate Buffer (Neutral), 0.1 M NaOH (Basic).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of compound.

    • Dissolve in 10 mL Methanol to create a ~0.5 mM stock.

    • Checkpoint: Solution must be clear and colorless. Yellowing indicates oxidation.

  • Working Solution & Baseline:

    • Dilute stock 1:10 into the target solvent (final conc. ~50

      
      M).
      
    • Run a Blank Scan using the pure solvent/buffer mix.

  • pH Scan (The Validation Step):

    • Scan A (Acidic): Add 20

      
      L of 1 M HCl to the cuvette. Record spectrum (200–400 nm).
      
    • Scan B (Neutral): Prepare fresh sample in Phosphate buffer pH 7.4. Record spectrum.[1][3]

    • Scan C (Basic): Add 20

      
      L of 1 M NaOH to the cuvette. Record spectrum.
      
  • Data Analysis:

    • Overlay Scans A, B, and C.

    • Success Criteria: You should observe a distinct bathochromic shift from ~285 nm to ~315 nm as pH increases.

    • Isosbestic Point: All three curves should intersect at a single wavelength (approx. 295-300 nm). If they do not intersect at a single point, the sample is degrading or contains impurities.

Visualizing the Pathway

The following diagram illustrates the structural states and the experimental logic flow.

UV_Vis_Workflow Compound 2-(2-Hydroxyethoxy) pyridin-3-ol State_Neutral Neutral State (Pyridine Form) λmax ~285 nm Compound->State_Neutral Dissolve in MeOH State_Acid Protonated State (Cationic) λmax ~290 nm Validation Isosbestic Point Check (~298 nm) State_Acid->Validation State_Neutral->State_Acid + HCl (pH < 4) State_Base Deprotonated State (Anionic Phenolate) λmax ~315 nm State_Neutral->State_Base + NaOH (pH > 10) State_Neutral->Validation State_Base->Validation Result Validated Spectrum & pKa Calculation Validation->Result Intersection Confirmed

Caption: Logical workflow for spectral validation. The intersection of Acid, Neutral, and Base spectra confirms sample integrity.

References

  • National Institute of Standards and Technology (NIST). UV-Vis Spectrum of Pyridine derivatives and 2-Methoxypyridine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 3-Hydroxypyridine (Pyridin-3-ol).[1] National Library of Medicine.[1] Available at: [Link]

  • Siano, D. B., & Metzler, D. E. (1969).[4] Band Shapes of the Electronic Spectra of Complex Molecules (Hydroxypyridine derivatives). The Journal of Chemical Physics.[4] Available at: [Link]

  • LookChem. 3-Hydroxypyridine Properties and pKa Data. Available at: [Link]

Sources

Validation

Comprehensive Characterization Guide: 2-(2-Hydroxyethoxy)pyridin-3-ol Impurity Profiling

Topic: Characterization of 2-(2-Hydroxyethoxy)pyridin-3-ol Impurities Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the development of pyridine-based pharmaceuticals—particularly Hypoxia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of 2-(2-Hydroxyethoxy)pyridin-3-ol Impurities Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the development of pyridine-based pharmaceuticals—particularly Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Roxadustat—the compound 2-(2-Hydroxyethoxy)pyridin-3-ol (CAS: 156840-58-3) represents a critical process-related impurity.

Its presence often stems from the nucleophilic substitution of 2-halopyridin-3-ols with ethylene glycol. Unlike lipophilic impurities, this molecule presents a unique analytical challenge due to its amphoteric nature (pyridine nitrogen pKa ~5.3, phenolic hydroxyl pKa ~8.7) and high polarity (LogP ~0.12).

This guide objectively compares the performance of Reverse Phase Liquid Chromatography (RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) for the characterization of this impurity. It provides actionable protocols to achieve ICH Q3A/B compliant detection limits (<0.05%).

Structural Origin & Formation Mechanism

To control an impurity, one must understand its origin.[1] 2-(2-Hydroxyethoxy)pyridin-3-ol typically arises during the etherification step of the API synthesis.

Impurity Formation Pathway

The following diagram illustrates the formation of the target impurity alongside common side-reactions (e.g., over-alkylation or degradation).

ImpurityFormation SM1 2-Chloropyridin-3-ol (Starting Material) Product 2-(2-Hydroxyethoxy)pyridin-3-ol (Target Impurity) SM1->Product SNAr Substitution (Primary Path) Side1 Bis-alkylation Impurity (O-alkylation at pos 3) SM1->Side1 Competitive Substitution Reagent Ethylene Glycol (Base: NaH/K2CO3) Reagent->Product Side2 Oxidative Degradation (N-Oxide) Product->Side2 Stress Conditions (Peroxide/Light)

Figure 1: Mechanistic pathway for the formation of 2-(2-Hydroxyethoxy)pyridin-3-ol from 2-chloropyridin-3-ol.

Comparative Analysis: RPLC vs. HILIC Performance[2][3][4]

The low LogP (0.12) of this impurity renders standard C18 methods ineffective due to lack of retention (elution near void volume). The following comparison evaluates the two primary separation strategies.

Table 1: Performance Metrics Comparison
FeatureMethod A: Aqueous Stable C18 (RPLC)Method B: HILIC (Recommended)
Principle Hydrophobic InteractionPartitioning into water-enriched layer
Stationary Phase T3 / Polar-Embedded C18Amide / Bare Silica
Retention (k') Low (< 1.5)High (> 5.0)
Peak Shape Often tails (interaction with silanols)Sharp (Gaussian)
MS Sensitivity Moderate (High aqueous content suppresses ionization)Superior (High organic content enhances desolvation)
Equilibration Fast (5-10 column volumes)Slow (20+ column volumes)
LOD (ng/mL) ~50 ng/mL~5 ng/mL
Expert Insight: Why HILIC Wins

The causality is simple: Solubility matches mechanism. The impurity is highly water-soluble. In RPLC, you must use >95% water to retain it, which causes "phase collapse" in standard C18 columns and reduces MS sensitivity due to poor desolvation. HILIC uses high acetonitrile (ACN) concentrations (initially >90%), forcing the polar impurity to partition into the water layer on the silica surface, resulting in superior retention and 10x higher sensitivity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Reference Standard

Use this protocol to generate the impurity standard for quantification.

  • Reagents: Suspend 2-chloropyridin-3-ol (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq).

  • Reaction: Add Ethylene Glycol (5.0 eq) dropwise. Heat to 100°C for 12 hours.

  • Work-up: Dilute with water, neutralize to pH 7.0 with 1N HCl. Extract with n-butanol (Note: Ethyl acetate extraction is poor due to polarity).

  • Purification: Flash chromatography (DCM:MeOH 90:10).

  • Validation: Confirm structure via 1H NMR (D2O exchangeable protons) and HRMS (m/z 156.06 [M+H]+).

Protocol B: UHPLC-MS/MS Quantification Method (HILIC)

This method is designed for trace analysis (<0.05%) in the final drug substance.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 95% High organic start to trap polar impurity.
1.0 95% Isocratic hold for focusing.
6.0 60% Linear gradient to elute.
7.0 60% Wash.
7.1 95% Return to initial.

| 12.0 | 95% | Critical: Long re-equilibration for HILIC stability. |

Mass Spectrometry (ESI+) Parameters:

  • Source: ESI Positive Mode.

  • Precursor Ion: 156.1 m/z.

  • Product Ions:

    • Quantifier: 112.1 m/z (Loss of ethylene glycol chain).

    • Qualifier: 94.1 m/z (Pyridine ring fragment).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

Decision Logic for Method Selection

Use the following flowchart to determine the appropriate characterization strategy based on your specific laboratory constraints and sensitivity needs.

MethodSelection Start Start: Characterize 2-(2-Hydroxyethoxy)pyridin-3-ol CheckLimit Required Detection Limit? Start->CheckLimit HighSens Trace Level (<0.05%) Genotoxic Assessment CheckLimit->HighSens High Sensitivity LowSens Process Control (>0.1%) Assay Testing CheckLimit->LowSens Routine QC DecisionHILIC Select HILIC-MS/MS (Protocol B) HighSens->DecisionHILIC Best Performance DecisionRPLC Select Aqueous Stable C18 (UV @ 260nm) LowSens->DecisionRPLC Cost Effective

Figure 2: Analytical method selection decision tree based on sensitivity requirements.

References

  • PubChem. (2025).[2] Compound Summary: 2-(2-Hydroxyethyl)pyridine (Analogous Structure Data).[2][3] National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Jain, S., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Hydroxyethoxy)pyridin-3-ol proper disposal procedures

Standard Operating Procedure: Disposal and Environmental Management of 2-(2-Hydroxyethoxy)pyridin-3-ol As drug development and chemical synthesis scale, the responsible management of heterocyclic active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Environmental Management of 2-(2-Hydroxyethoxy)pyridin-3-ol

As drug development and chemical synthesis scale, the responsible management of heterocyclic active pharmaceutical ingredients (APIs) and their intermediates becomes a critical operational mandate. 2-(2-Hydroxyethoxy)pyridin-3-ol is a substituted pyridine derivative frequently utilized in medicinal chemistry. Due to the inherent stability of the pyridine ring and its specific toxicological profile, improper disposal poses significant risks to both laboratory personnel and downstream aquatic ecosystems.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and destruction of 2-(2-Hydroxyethoxy)pyridin-3-ol waste, ensuring strict adherence to environmental regulations and laboratory safety standards.

Chemical Hazard Profile & Regulatory Context

Before initiating any disposal protocol, personnel must understand the physicochemical properties and regulatory classifications of the target compound. While 2-(2-Hydroxyethoxy)pyridin-3-ol is not explicitly listed as a standalone P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA), its hazard characteristics mandate its treatment as a regulated hazardous waste[1].

Table 1: Hazard and Regulatory Profile

ParameterSpecification / Classification
Chemical Name 2-(2-Hydroxyethoxy)pyridin-3-ol
CAS Number 156840-58-3[2]
Molecular Formula C7H9NO3
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
RCRA Waste Status Unlisted Hazardous Waste (Evaluated by characteristic toxicity)[1]
Primary Destruction Route Rotary Kiln Incineration (820°C – 1,600°C)[4]

Mechanistic Rationale: The Challenge of Pyridine Degradation

Why standard disposal fails: Laboratory personnel are often tempted to dilute aqueous chemical waste and discharge it into municipal Publicly Owned Treatment Works (POTWs). For pyridine derivatives like 2-(2-Hydroxyethoxy)pyridin-3-ol, this is a critical operational failure.

The pyridine ring is highly electron-deficient. The electronegative nitrogen atom withdraws electron density from the aromatic system, making the ring highly resistant to the electrophilic attacks that typically initiate biodegradation in standard aerobic wastewater treatment. Consequently, intact pyridines pass through POTWs, leading to environmental persistence and severe aquatic toxicity.

To break the aromaticity of the pyridine ring, high-energy destructive methods are required. The industry standard is rotary kiln incineration at 820°C to 1,600°C [4]. For dilute aqueous streams where incineration is not economically viable, Advanced Oxidation Processes (AOPs) —such as UV/TiO2 photocatalysis or Fenton's reagent—must be employed to generate hydroxyl radicals (


) capable of forcefully cleaving the stable heterocyclic ring[5].

Step-by-Step Laboratory Disposal Protocols

The following protocols are designed as self-validating systems. Every action includes a verification step to ensure containment and compliance.

Protocol A: Solid Waste Handling (Powders, Spills, and Consumables)

Causality: 2-(2-Hydroxyethoxy)pyridin-3-ol carries an H335 (respiratory irritation) classification[6]. Dry sweeping a powder spill aerosolizes the compound, directly exposing the respiratory tract.

  • Containment: In the event of a powder spill, do not dry sweep. Lightly moisten the spill area with a compatible, non-reactive solvent (e.g., water or a low-volatility alcohol) to bind the powder.

  • Collection: Wipe the area using inert, synthetic absorbent pads.

  • Packaging: Place all contaminated wipes, empty reagent bottles, and disposable PPE (nitrile gloves) into a chemically resistant, high-density polyethylene (HDPE) solid waste container.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Solid Waste - Toxic/Irritant (Contains Pyridine Derivatives)."

  • Disposition: Transfer the sealed container to the Environmental Health and Safety (EHS) department for high-temperature incineration[4].

Protocol B: Liquid Organic Waste Segregation (Reaction Mixtures)

Causality: Mixing non-halogenated pyridine waste with halogenated solvents drastically increases disposal costs and introduces the risk of generating highly toxic dioxins during incineration.

  • Segregation: Ensure the waste stream contains less than 1% halogens. Isolate 2-(2-Hydroxyethoxy)pyridin-3-ol waste in a dedicated "Non-Halogenated Organic Waste" stream.

  • Storage: Funnel the liquid into an HPLC-grade waste carboy equipped with a vapor-locking manifold. This prevents the off-gassing of volatile organic compounds (VOCs) into the laboratory environment.

  • Secondary Containment: Place the carboy in a secondary containment bin capable of holding 110% of the container's total volume to mitigate catastrophic catastrophic leaks.

  • Disposition: EHS will route this waste for fuel blending, utilizing the high caloric value of the organic solvents to fuel the rotary kiln incineration process[4].

Protocol C: Aqueous Waste Pre-Treatment (Pilot-Scale Operations)

Causality: Large volumes of water cannot be incinerated efficiently. The pyridine ring must be chemically destroyed prior to biological discharge.

  • Oxidation: Subject the dilute aqueous waste stream to an Advanced Oxidation Process (AOP), such as UV-irradiated Titanium Dioxide (TiO2) photocatalysis[5].

  • Neutralization: Post-oxidation, adjust the effluent pH to a neutral range (6.0 - 8.0) using dilute NaOH or HCl.

  • Verification (Critical Step): Sample the treated effluent and analyze via HPLC-UV. Discharge to the POTW is only authorized once the chromatogram confirms the complete absence of the 2-(2-Hydroxyethoxy)pyridin-3-ol parent peak.

Quantitative Comparison of Disposal Modalities

To optimize operational budgets while maintaining environmental compliance, laboratories must select the appropriate disposal modality based on the waste matrix.

Table 2: Efficacy and Logistics of Pyridine Waste Treatment

Treatment ModalityOperating ConditionsDestruction EfficiencyPrimary Waste MatrixRelative Cost
Rotary Kiln Incineration 820°C – 1,600°C>99.99%Solid waste, concentrated organicsHigh
Advanced Oxidation (UV/TiO2) Ambient Temp, UV (254 nm)90% - 95%Dilute aqueous effluents (<1% organics)Moderate
Biological Treatment (POTW) Ambient Temp, Aerobic<50% (Intact Pyridines)Post-AOP polished effluents onlyLow

Waste Segregation Workflow

Proper segregation at the point of generation is the most effective way to reduce downstream disposal liabilities. Follow the logic tree below to route 2-(2-Hydroxyethoxy)pyridin-3-ol waste correctly.

G Start 2-(2-Hydroxyethoxy)pyridin-3-ol Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Start->Liquid Incineration High-Temp Incineration (820°C - 1,600°C) Solid->Incineration Direct Transfer OrgSolv Organic Solvents (Non-Halogenated) Liquid->OrgSolv AqWaste Aqueous Waste (<20% Organics) Liquid->AqWaste OrgSolv->Incineration Fuel Blending AOP Advanced Oxidation (UV/TiO2 or Fenton) AqWaste->AOP Pre-treatment POTW POTW Discharge (Post-Verification) AOP->POTW HPLC Verified

Decision tree for the segregation and disposal of 2-(2-Hydroxyethoxy)pyridin-3-ol waste streams.

References

  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Pyridine - Production, Import, Use, and Disposal". Hazardous Substances Data Bank (HSDB). Available at:[Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations". EPA.gov. Available at: [Link]

  • ResearchGate. "Hazardous Laboratory Chemicals Disposal Guide and Photocatalytic Treatment". Environmental Science Publications. Available at:[Link]

Sources

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